Technical Documentation Center

2-Formyl-6-(3-methoxycarbonylphenyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Formyl-6-(3-methoxycarbonylphenyl)phenol
  • CAS: 1258625-58-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Formyl-6-(3-methoxycarbonylphenyl)phenol: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and potential applications of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol. This biphenyl derivative, featuring a salicy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and potential applications of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol. This biphenyl derivative, featuring a salicylaldehyde moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into a plausible synthetic strategy, explore its expected physicochemical and spectroscopic properties, and discuss its potential as a modulator of biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of novel biphenyl compounds.

Introduction: The Significance of Biphenyl Scaffolds in Drug Discovery

Biphenyl and its derivatives are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1] Their unique structural features, including conformational flexibility and the ability to engage in various intermolecular interactions, make them ideal scaffolds for designing ligands that can bind to diverse biological targets.[1] The introduction of functional groups, such as the formyl and methoxycarbonyl moieties present in 2-Formyl-6-(3-methoxycarbonylphenyl)phenol, allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Substituted biphenyls have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][2] The salicylaldehyde core, in particular, is a well-known pharmacophore, often involved in the coordination of metal ions in metalloenzymes or acting as a precursor for the synthesis of Schiff bases with diverse biological activities. The convergence of these two key structural motifs in 2-Formyl-6-(3-methoxycarbonylphenyl)phenol suggests a high potential for novel therapeutic applications.

Physicochemical Properties and Structural Analysis

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₁₂O₄Derived from the chemical structure.
Molecular Weight 256.25 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidBiphenyl and salicylaldehyde derivatives are typically solids at room temperature.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in water.The presence of the polar hydroxyl, formyl, and ester groups will confer some polarity, while the biphenyl backbone provides significant nonpolar character.
pKa The phenolic hydroxyl group is expected to be acidic, with a pKa in the range of 7-9.The acidity of the phenol is influenced by the electron-withdrawing formyl group and the steric hindrance from the adjacent phenyl ring.
LogP Estimated to be in the range of 2.5-3.5.This prediction is based on the lipophilic biphenyl core and the polar functional groups.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol can be strategically approached through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by an ortho-formylation reaction to introduce the aldehyde group.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[3]

  • Reactants: 2-Bromo-6-methoxyphenol and (3-methoxycarbonylphenyl)boronic acid.

  • Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.

Reaction Scheme:

Suzuki_Miyaura reactant1 2-Bromo-6-methoxyphenol plus + reactant1->plus reactant2 (3-methoxycarbonylphenyl)boronic acid arrow Pd(PPh₃)₄, Na₂CO₃ Toluene/H₂O, Heat reactant2->arrow plus->reactant2 product 2-(3-methoxycarbonylphenyl)-6-methoxyphenol arrow->product

Figure 1: Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biphenyl product.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Ar_B Ar'-B(OR)₂ Ar_B->Transmetalation Base Base Base->Ar_B RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Step 2: Ortho-Formylation (Duff Reaction)

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[3]

  • Reactant: 2-(3-methoxycarbonylphenyl)-6-methoxyphenol

  • Reagents: Hexamethylenetetramine (HMTA) and an acid catalyst (e.g., trifluoroacetic acid or acetic acid).

  • Hydrolysis: Subsequent hydrolysis with an aqueous acid is required to yield the final aldehyde product.

Reaction Scheme:

Duff_Reaction reactant 2-(3-methoxycarbonylphenyl)-6-methoxyphenol arrow1 1. HMTA, Acid 2. H₃O⁺ reactant->arrow1 product 2-Formyl-6-(3-methoxycarbonylphenyl)phenol arrow1->product

Figure 3: Ortho-formylation via the Duff reaction.

Mechanistic Insight: The Duff reaction proceeds through a complex mechanism involving the in-situ generation of an electrophilic iminium ion from HMTA. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho position due to the directing effect of the hydroxyl group. A series of subsequent steps, including oxidation and hydrolysis, leads to the formation of the salicylaldehyde.

Spectroscopic Characterization

The structural elucidation of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar compounds, the following characteristic signals can be anticipated:

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Aldehydic proton (-CHO)9.8 - 10.5SingletDeshielded proton characteristic of an aldehyde.
Phenolic proton (-OH)10.0 - 12.0Broad SingletIntramolecular hydrogen bonding with the formyl group leads to significant downfield shift and broadening.
Aromatic protons6.8 - 8.2MultipletsComplex splitting patterns due to coupling between protons on both aromatic rings.
Methoxy protons (-OCH₃)3.8 - 4.0SingletCharacteristic chemical shift for ester methyl protons.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl carbon (-CHO)190 - 200Highly deshielded carbonyl carbon of an aldehyde.
Ester carbonyl carbon (-COO-)165 - 175Characteristic chemical shift for an ester carbonyl.
Aromatic carbons110 - 160Aromatic carbons will appear in this region, with quaternary carbons appearing as weaker signals.
Methoxy carbon (-OCH₃)50 - 55Typical chemical shift for a methyl group attached to an oxygen.
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3100 - 3300 (broad)Medium to Strong
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (aldehyde)1650 - 1680Strong
C=O stretch (ester)1710 - 1730Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the formyl group (M-29), the methoxy group (M-31), and the methoxycarbonyl group (M-59).

Potential Applications in Drug Discovery

The unique structural features of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol suggest several potential avenues for its application in drug discovery.

  • Enzyme Inhibition: The salicylaldehyde moiety can act as a chelating agent for metal ions, making it a potential inhibitor of metalloenzymes. Furthermore, the biphenyl scaffold can be tailored to fit into the active sites of various enzymes.

  • Anticancer Activity: Many biphenyl derivatives have demonstrated potent anticancer properties.[1][2] The ability of this compound to potentially interact with key signaling pathways involved in cancer progression warrants investigation.

  • Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant and anti-inflammatory activities. The presence of the phenolic hydroxyl group in the target molecule suggests it may possess similar properties.[4]

  • Precursor for Novel Therapeutics: The formyl group serves as a versatile chemical handle for further synthetic modifications. It can be readily converted into other functional groups or used in the synthesis of Schiff bases, leading to a diverse library of new chemical entities with potentially enhanced biological activities.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments described in this guide. Researchers should optimize these protocols based on their specific laboratory conditions and available instrumentation.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add 2-bromo-6-methoxyphenol (1.0 eq), (3-methoxycarbonylphenyl)boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the base (e.g., Na₂CO₃, 2.0 eq) and the solvent system (e.g., a 3:1 mixture of toluene and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for the Duff Reaction
  • In a round-bottom flask, dissolve 2-(3-methoxycarbonylphenyl)-6-methoxyphenol (1.0 eq) in an acidic solvent (e.g., trifluoroacetic acid).

  • Add hexamethylenetetramine (HMTA, 2.0-4.0 eq) portion-wise to the solution while stirring.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a mixture of ice and water to hydrolyze the intermediate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography to obtain 2-Formyl-6-(3-methoxycarbonylphenyl)phenol.

Conclusion

2-Formyl-6-(3-methoxycarbonylphenyl)phenol is a promising molecular scaffold with significant potential in the field of drug discovery. Its synthesis can be achieved through a reliable and well-established synthetic route. The predicted physicochemical and spectroscopic properties provide a solid foundation for its characterization. The convergence of the biphenyl and salicylaldehyde motifs suggests a high likelihood of interesting biological activities. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives is highly encouraged and could lead to the development of novel therapeutic agents.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18440-18464. [Link]

  • Jain, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 13(5), 646-667.
  • Konduri, R., et al. (2021). Synthesis and biological evaluation of novel biphenyl-based benzimidazoles as potential anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 31, 127705.
  • Masurier, N., Moreau, E., Lartigue, C., & Chavignon, O. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry, 73(16), 6245-6248. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Peretto, I., et al. (2005). Synthesis and antifungal activity of new biphenyl derivatives. Bioorganic & Medicinal Chemistry Letters, 15(21), 4846-4849.
  • Thongchai, P., et al. (2019). Synthesis, biological evaluation, and molecular docking of novel biphenyl-based chalcones as potential anti-inflammatory agents. Bioorganic Chemistry, 86, 519-528.
  • Wang, Y., et al. (2022). Design, synthesis, and antiviral evaluation of novel biphenyl derivatives containing a thiazole moiety. Molecules, 27(11), 3501.
  • Zewail, M. A., et al. (2021). Design, synthesis, and biological evaluation of new biphenyl-sulfonamide derivatives as potential antihypertensive agents. Archiv der Pharmazie, 354(10), 2100185.
  • Research Results in Pharmacology. (2022). Search for compounds with antioxidant and antiradical activity among N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles. [Link]

Sources

Exploratory

Thermodynamic Stability of Biaryl Salicylaldehyde Derivatives

This guide serves as a technical manual for the thermodynamic and kinetic characterization of biaryl salicylaldehyde derivatives. It is designed for medicinal chemists and process engineers optimizing these scaffolds for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the thermodynamic and kinetic characterization of biaryl salicylaldehyde derivatives. It is designed for medicinal chemists and process engineers optimizing these scaffolds for drug development (e.g., hemoglobin modulators) or asymmetric catalysis.

Core Thermodynamic Principles

The stability of biaryl salicylaldehyde derivatives rests on three interacting pillars: the Intramolecular Hydrogen Bond (IMHB) within the salicylaldehyde core, the rotational barrier of the biaryl axis (Atropisomerism), and the reversibility of Schiff base formation.

The Salicylaldehyde Anchor: Intramolecular Hydrogen Bonding (IMHB)

The defining feature of 2-hydroxybenzaldehyde (salicylaldehyde) is the resonance-assisted hydrogen bond (RAHB) between the phenolic hydroxyl proton and the carbonyl oxygen.

  • Thermodynamic Contribution: The IMHB contributes approximately 11 kcal/mol (46 kJ/mol) to the stability of the molecule.

  • Structural Consequence: This interaction locks the carbonyl group into a coplanar conformation with the aromatic ring, effectively creating a "pseudo-ring" system.

  • Impact on Reactivity:

    • Acidity: The phenolic proton is less acidic (

      
      ) than typical phenols (
      
      
      
      ) due to the stabilization of the phenoxide anion, but the neutral form is thermodynamically preferred in non-polar environments.
    • Nucleophilicity: The carbonyl carbon is activated for nucleophilic attack (e.g., by amines) because the IMHB polarizes the C=O bond.

The Biaryl Twist: Atropisomerism

When a salicylaldehyde moiety is coupled to another aryl ring (e.g., at the 3-position), steric hindrance around the C-C bond can restrict rotation, leading to atropisomerism.

  • Rotational Barriers (

    
    ): 
    
    • Class 1 (Unstable):

      
       kcal/mol (
      
      
      
      s). Rapidly interconverting. Common in simple 3-phenylsalicylaldehydes.
    • Class 2 (Intermediate):

      
       kcal/mol.[1] Separable at low temperatures but racemize at ambient conditions.
      
    • Class 3 (Stable):

      
       kcal/mol (
      
      
      
      years). Suitable for development as single-isomer drugs.
  • The "Gear" Effect: The IMHB in the salicylaldehyde ring increases the effective steric bulk of the formyl group. By locking the formyl group in plane, it maximizes the steric clash with the ortho-substituents of the adjacent aryl ring, potentially raising the rotational barrier compared to non-hydrogen-bonded analogs.

Visualization of Stability Factors

StabilityFactors cluster_stability Thermodynamic Outcome Salicylaldehyde Salicylaldehyde Core IMHB Intramolecular H-Bond (~11 kcal/mol) Salicylaldehyde->IMHB Stabilizes BiarylAxis Biaryl Axis (C-C Bond) Salicylaldehyde->BiarylAxis Connected to IMHB->Salicylaldehyde Planarizes StericBulk Ortho-Substituents IMHB->StericBulk Increases Effective Size SchiffBase Schiff Base Formation (Reversible) BiarylAxis->SchiffBase Pre-organizes Binding StericBulk->BiarylAxis Restricts Rotation

Figure 1: Interplay of structural features determining thermodynamic stability. The IMHB enforces planarity, enhancing the steric influence on the biaryl axis, which in turn pre-organizes the molecule for binding events (e.g., Schiff base formation).

Chemical Stability & Reactivity[1][3][4]

Oxidation Susceptibility

Salicylaldehydes are prone to auto-oxidation to salicylic acids.

  • Kinetics: The reaction is typically first-order with respect to the aldehyde.

  • Activation Energy (

    
    ):  Electrochemical studies suggest an 
    
    
    
    kJ/mol for salicylaldehyde oxidation, which is relatively low, indicating susceptibility to degradation under oxidative stress.
  • Mitigation: Biaryl substitution at the 3-position can sterically shield the formyl group, retarding the rate of oxidation.

Schiff Base Thermodynamics (Drug Mechanism)

For drugs like Voxelotor, the therapeutic mechanism involves forming a reversible Schiff base (imine) with the N-terminal valine of hemoglobin.

  • Equilibrium Constant (

    
    ): 
    
    
    
    
  • Thermodynamic Driver: The formation of the imine is often slightly exothermic or thermoneutral but is driven by the hydrophobic effect (release of water from the binding pocket) and stabilization of the imine by the ortho-hydroxyl group (forming a new IMHB in the imine product).

  • Biaryl Influence: A rigid biaryl axis can reduce the entropic penalty of binding (

    
    ) by pre-organizing the aldehyde in the correct orientation for reaction with the protein amine.
    

Experimental Protocols

Protocol 1: Determination of Rotational Energy Barrier (VT-NMR)

Purpose: To classify the biaryl derivative as Class 1, 2, or 3 atropisomer.

  • Sample Preparation: Dissolve 10-20 mg of the biaryl salicylaldehyde in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ).
  • Probe Selection: Identify diastereotopic protons (e.g., methylene protons of a benzyl group or isopropyl methyls) that appear as separate signals when rotation is slow (low T) and coalesce when rotation is fast (high T).

  • Data Acquisition:

    • Acquire

      
       NMR spectra at 10 K intervals starting from 298 K up to the solvent boiling point.
      
    • Identify the Coalescence Temperature (

      
      ) where the split signals merge into a single broad peak.
      
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    
    • Where

      
       is in kcal/mol, 
      
      
      
      is in Kelvin, and
      
      
      is the peak separation (Hz) at the slow-exchange limit (low T).
Protocol 2: Schiff Base Equilibrium Analysis

Purpose: To quantify the binding affinity (


) to a model amine.
  • Reagents: Prepare a stock solution of the salicylaldehyde derivative (

    
    ) in phosphate-buffered saline (PBS, pH 7.4) with minimal DMSO (<1%). Use Valine methyl ester as the model amine.
    
  • Titration:

    • Place the aldehyde solution in a UV-Vis quartz cuvette.

    • Titrate with increasing concentrations of Valine methyl ester (0.1 to 100 equivalents).

  • Detection: Monitor the appearance of the imine absorption band (typically 300-450 nm) and the decrease of the aldehyde band.

  • Analysis: Fit the absorbance data to a 1:1 binding isotherm to extract

    
    .
    
    • Validation: Verify the reversibility by adding acid (should hydrolyze the imine) or by dilution.

Case Study: Voxelotor (Oxbryta)

Voxelotor represents a "functional" biaryl salicylaldehyde where the biaryl connection is mediated by an ether linkage, yet it adheres to the same thermodynamic principles.

FeatureDescriptionThermodynamic Role
Core Structure 2-hydroxybenzaldehydeForms Schiff base with HbS N-terminal valine.
Substituent Pyrazole-pyridine ether at C6Provides hydrophobic contacts; ether oxygen acts as H-bond acceptor.
Stability Oral BioavailabilityThe aldehyde is sterically protected enough to survive first-pass metabolism but reactive enough to bind HbS.
Binding 1:1 StoichiometryForms a stable but reversible covalent bond (

in

range).

Mechanism of Action Visualization:

VoxelotorMechanism cluster_equilibrium Thermodynamic Equilibrium Voxelotor Voxelotor (R-CHO) Intermediate Carbinolamine Intermediate Voxelotor->Intermediate + HbS (k1) HbS Hemoglobin S (R'-NH2) HbS->Intermediate SchiffBase Schiff Base (R-CH=N-R') Intermediate->SchiffBase - H2O (k2) SchiffBase->Voxelotor + H2O (Hydrolysis) OxyState High-Affinity Oxy-HbS State SchiffBase->OxyState Stabilizes

Figure 2: Thermodynamic pathway of Voxelotor binding. The drug exists in equilibrium between the free aldehyde and the bound Schiff base. The stability of the "Schiff Base" node is critical for therapeutic efficacy.

References

  • Intramolecular Hydrogen Bonding in Salicylaldehydes

    • BenchChem Technical Guide. "The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes."

    • Journal of Medicinal Chemistry. "Atropisomerism in the Pharmaceutically Relevant Realm."
  • Voxelotor Properties & Mechanism

    • ACS Omega. "Novel Pharmaceutical Cocrystal of Voxelotor: Synthesis, Crystal Structure, and Physicochemical Properties."

  • Oxid

    • The Journal of Physical Chemistry A.[2] "Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde."

  • Schiff Base Thermodynamics

    • Spectrochimica Acta Part A. "Synthesis, characterization, and thermodynamics of some new unsymmetrical Schiff bases of salicylaldehyde."
    • [3]

Sources

Foundational

Electronic Modulation of Salicylaldehyde Cores via Ester Functionalization: A Technical Guide

Executive Summary: The Pharmacophore & The Chromophore Salicylaldehyde (2-hydroxybenzaldehyde) is not merely a chemical intermediate; it is a privileged scaffold in structural chemistry due to its ability to form a robus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & The Chromophore

Salicylaldehyde (2-hydroxybenzaldehyde) is not merely a chemical intermediate; it is a privileged scaffold in structural chemistry due to its ability to form a robust Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the carbonyl oxygen. This interaction creates a pseudo-aromatic six-membered ring, facilitating Excited-State Intramolecular Proton Transfer (ESIPT) .

Functionalizing this core with an ester group (typically at the 3, 4, or 5-position) introduces a potent Electron-Withdrawing Group (EWG). This modification fundamentally alters the electronic landscape of the molecule, tuning the acidity of the phenol (pKa), the strength of the IMHB, and the fluorescence quantum yield of derived Schiff bases. This guide details the electronic theory, synthesis, and application of these systems.

Molecular Architecture & Electronic Theory

The Push-Pull Mechanism

The electronic properties of ester-functionalized salicylaldehydes are governed by the competition between the electron-donating phenolic -OH and the electron-withdrawing ester (-COOR) and formyl (-CHO) groups.

  • Ground State Acidity: An ester group at the 5-position (para to the phenol) stabilizes the phenoxide anion via resonance, significantly lowering the pKa of the hydroxyl group. This strengthens the IMHB in the ground state.

  • Hammett Substituent Effects: The ester group (e.g., -COOMe) has a Hammett constant (

    
    ) of approximately +0.45. This positive value indicates electron withdrawal, which pulls electron density away from the aromatic ring, influencing the chemical shift of the aldehyde proton and the stability of the IMHB.
    
ESIPT Dynamics (The 4-Level Cycle)

The defining photophysical trait of these molecules is ESIPT. Upon photoexcitation, the acidity of the phenol and the basicity of the carbonyl oxygen increase dramatically. The proton transfers to the oxygen, forming a cis-keto tautomer.

  • Enol Form (E): Stable ground state.

  • Enol Form (E):** Excited state (short-lived).

  • Keto Form (K):** Formed via ultrafast proton transfer. Emits fluorescence with a large Stokes shift.[1]

  • Keto Form (K): Ground state tautomer, which rapidly relaxes back to the Enol form.

Ester Impact: Ester groups at the 5-position stabilize the Keto form's negative charge density, often red-shifting the emission and enhancing the Stokes shift compared to unsubstituted salicylaldehyde.

Visualization: The ESIPT Cycle

The following diagram illustrates the photophysical cycle driven by the IMHB.

ESIPT_Cycle Enol_G Enol (Ground) (Absorbing Species) Enol_Ex Enol* (Excited) (Franck-Condon State) Enol_G->Enol_Ex hv (Absorption) fs timescale Keto_Ex Keto* (Excited) (Emissive Species) Enol_Ex->Keto_Ex ESIPT (Proton Transfer) Keto_G Keto (Ground) (Unstable) Keto_Ex->Keto_G Fluorescence (Large Stokes Shift) Keto_G->Enol_G Back-Proton Transfer (Relaxation)

Figure 1: The four-level ESIPT photophysical cycle characteristic of salicylaldehyde derivatives.

Structural Characterization Data[1][2][3][4][5][6][7][8][9][10]

The introduction of the ester group results in predictable shifts in spectroscopic data. The table below summarizes these effects for Methyl 5-formylsalicylate compared to the unsubstituted parent.

PropertyParameterSalicylaldehyde (Parent)Methyl 5-formylsalicylate (Ester)Electronic Rationale
NMR

(-OH)
~11.0 ppm~11.5 - 12.0 ppmEster (EWG) increases phenol acidity, strengthening H-bond (deshielding).
NMR

(-CHO)
9.8 ppm9.9 - 10.0 ppmInductive effect of ester pulls density, deshielding the formyl proton.
IR

(C=O) Ester
N/A~1720 cm⁻¹Distinct ester carbonyl stretch.
IR

(C=O) Aldehyde
~1660 cm⁻¹~1670 cm⁻¹Conjugation with the ring; slightly shifted by competition with ester.
UV-Vis

~325 nm~340 nm (Bathochromic)Extended

-conjugation across the ester-phenyl-aldehyde system.

Experimental Protocols

Synthesis of Methyl 5-formylsalicylate

This protocol utilizes the acid-catalyzed esterification of 5-formylsalicylic acid. This route is preferred over the Reimer-Tiemann reaction due to higher purity and yield.

Reagents:

  • 5-Formylsalicylic acid (10.0 mmol)

  • Methanol (anhydrous, 50 mL)

  • Sulfuric acid (conc.[2] H₂SO₄, 1.0 mL)

  • Sodium bicarbonate (sat.[2] aq.)

Workflow:

  • Dissolution: In a 100 mL Round Bottom Flask (RBF), dissolve 5-formylsalicylic acid in anhydrous methanol.

  • Catalysis: Add conc. H₂SO₄ dropwise with stirring. The reaction is exothermic; handle with care.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 8–12 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3). The product will be less polar (higher

    
    ) than the acid.
    
  • Quench: Cool to room temperature. Remove excess methanol under reduced pressure (Rotavap).

  • Neutralization: Pour the residue into ice-water (50 mL). Neutralize carefully with saturated NaHCO₃ until pH ~7.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄.

  • Purification: Concentrate and recrystallize from hot ethanol or purify via column chromatography.

Synthesis of Schiff Base Ligands (General Protocol)

Ester-functionalized salicylaldehydes are precursors for "Turn-On" fluorescent sensors.

  • Condensation: Mix Methyl 5-formylsalicylate (1 eq) with a primary amine (e.g., aniline derivative, 1 eq) in Ethanol.

  • Activation: Add catalytic acetic acid (2-3 drops).

  • Precipitation: Reflux for 2-4 hours. The Schiff base often precipitates upon cooling.

  • Isolation: Filter and wash with cold ethanol.

Visualization: Synthesis & Application Workflow

Synthesis_Workflow Start 5-Formylsalicylic Acid (Precursor) Step1 Esterification (MeOH / H2SO4 / Reflux) Start->Step1 Activation Product Methyl 5-formylsalicylate (Core Scaffold) Step1->Product Isolation Branch1 Schiff Base Condensation (+ R-NH2) Product->Branch1 Derivatization App1 Fluorescent Sensor (Al3+, Zn2+ Detection) Branch1->App1 Sensing Mechanism (C=N Isomerization Inhibition)

Figure 2: Synthetic pathway from acid precursor to functional fluorescent sensor.

Applications in Sensing (Mechanism)[4][9][12][13]

The ester-functionalized Schiff bases typically exhibit weak fluorescence in solution due to C=N isomerization (non-radiative decay). However, they act as "Turn-On" probes through Chelation-Enhanced Fluorescence (CHEF):

  • Metal Binding: Ions like Al³⁺ or Zn²⁺ coordinate with the phenolic oxygen, the imine nitrogen, and potentially the ester carbonyl.

  • Rigidification: Complexation locks the C=N bond, inhibiting rotation/isomerization.

  • ESIPT Restoration: The metal binding often perturbs the proton transfer, but in many cases (like Zn²⁺), it stabilizes the emissive excited state, causing a massive increase in quantum yield.

Why the Ester Matters: The ester group acts as an auxiliary coordination site and an electronic tuner. By withdrawing electrons, it lowers the pKa of the phenol, making the ligand a "harder" base, which improves selectivity for "hard" acids like Al³⁺ over softer ions like Hg²⁺.

References

  • Substituent Effects on Salicylaldehyde

    • Title: Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives.[3][4][5][6]

    • Source: Journal of Organic Chemistry / ACS.
    • Link:[Link]

  • ESIPT & Sensing

    • Title: Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection.[7]

    • Source: MDPI (Molecules).
    • Link:[Link]

  • Synthesis of Ester Precursors

    • Title: A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.[8]

    • Source: ResearchGate / Synthetic Communic
    • Link:[Link]

  • Electronic Properties & Hammett Constants

    • Title: Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes.[9]

    • Source: Journal of Molecular Modeling.
    • Link:[Link]

Sources

Exploratory

Tautomerism in 2-Formyl-6-(3-methoxycarbonylphenyl)phenol Systems: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth exploration of the tautomeric phenomena within 2-Formyl-6-(3-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the tautomeric phenomena within 2-Formyl-6-(3-methoxycarbonylphenyl)phenol and its analogous systems. While direct literature on this specific molecule is scarce, its structural similarity to salicylaldehyde and its derivatives allows for a robust, evidence-based analysis. This document synthesizes established principles with field-proven methodologies to offer a comprehensive resource for researchers. We will delve into the fundamental principles of keto-enol tautomerism in ortho-hydroxyaryl aldehydes, the structural and environmental factors governing the equilibrium, and the critical experimental and computational techniques for its characterization. Detailed, step-by-step protocols for Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are provided, alongside data interpretation guidelines. This guide is designed to equip researchers, particularly those in drug development and materials science, with the foundational knowledge and practical tools necessary to investigate and understand tautomerism in these complex phenolic systems.

Introduction: The Phenomenon of Tautomerism in ortho-Hydroxyaryl Aldehydes

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] This process, known as tautomerization, most commonly involves the migration of a proton. In the realm of organic chemistry, one of the most significant examples is keto-enol tautomerism, an equilibrium between a keto form (containing a C=O bond) and an enol form (an alkene with an adjacent hydroxyl group).[1][2] For most simple aldehydes and ketones, this equilibrium overwhelmingly favors the more stable keto form.[2]

However, in ortho-hydroxyaryl aldehydes like salicylaldehyde, the dynamic is fundamentally altered. The defining feature of these molecules is a powerful intramolecular hydrogen bond (IHB) between the ortho-positioned hydroxyl and aldehyde groups, which forms a stable, six-membered pseudo-aromatic ring.[3][4] This IHB is a cornerstone of their unique chemical character, influencing stability, acidity, and reactivity.[3][5] It also creates a landscape where the enol (phenolic) form is significantly stabilized, making the study of its equilibrium with the potential keto (quinone-like) tautomer a subject of critical importance.

The subject of this guide, 2-Formyl-6-(3-methoxycarbonylphenyl)phenol, is a derivative of this class. Its tautomeric behavior is dictated by the same core principles, modulated by the electronic and steric influences of its substituents. Understanding this equilibrium is not merely academic; it has profound implications for molecular recognition, receptor binding, and photophysical properties, which are all vital in drug design and materials science.

The Tautomeric Equilibrium: Enol vs. Keto Forms

The central dynamic in the 2-Formyl-6-(3-methoxycarbonylphenyl)phenol system is the equilibrium between two primary tautomeric forms: the Enol (Phenol-Imine) form and the Keto (Keto-Amine) form .

Caption: Tautomeric equilibrium in 2-Formyl-6-(3-methoxycarbonylphenyl)phenol.

  • Enol Form (Phenol): This form is characterized by a standard aromatic phenol ring. It is stabilized by the aromaticity of the benzene ring and the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde.[1][2][3] For most salicylaldehyde derivatives, this is the predominant and more stable form under standard conditions.

  • Keto Form (Quinone-like): This tautomer is formed via an intramolecular proton transfer from the phenolic oxygen to the carbonyl oxygen. This results in a quinone-like structure, breaking the aromaticity of the ring. This form is generally less stable but can be significantly populated under certain conditions.

The position of this equilibrium is not static; it is a dynamic balance influenced by several key factors:

  • Substituent Effects: The electron-withdrawing nature of the 3-methoxycarbonylphenyl group can influence the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby subtly altering the energy landscape of the tautomeric equilibrium.

  • Solvent Polarity: The solvent plays a critical role.[6] Polar protic solvents can stabilize the more polar keto tautomer through intermolecular hydrogen bonding, shifting the equilibrium towards the keto form.[7][8] In contrast, non-polar solvents typically favor the less polar, intramolecularly hydrogen-bonded enol form.

  • Temperature: The tautomeric equilibrium is temperature-dependent.[6][9] Variable-temperature studies can provide thermodynamic parameters (ΔG, ΔH, and ΔS) for the interconversion process.[10]

  • Aromaticity: The high resonance energy of the aromatic ring provides a powerful driving force that greatly stabilizes the enol form.[1][2] The energetic cost of breaking this aromaticity is a major reason why the keto form is often the minor component.

Methodologies for Tautomer Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as the process is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of both tautomers.[10][11]

Causality Behind Experimental Choices: The choice of NMR is predicated on its ability to provide distinct signals for the nuclei in different chemical environments (enol vs. keto). By comparing the integration of these signals, we can directly calculate the equilibrium constant.[10][12]

Self-Validating System: The protocol's integrity is maintained by ensuring consistent sample preparation and referencing. The observation of distinct, well-resolved signals for both tautomers and their predictable shifts upon changing solvent or temperature validates the experimental approach.

Experimental Protocol: Quantitative ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-Formyl-6-(3-methoxycarbonylphenyl)phenol sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium.[6] Start with a non-polar solvent like CDCl₃ to favor the enol form and establish baseline signals.

    • Add a small, known amount of an internal standard (e.g., tetramethylsilane (TMS) or a compound with a sharp singlet in a clear region of the spectrum) for accurate chemical shift referencing (δ = 0.00 ppm for TMS).

  • Instrument Setup & Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Use a spectrometer of at least 400 MHz to ensure good signal dispersion.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation and ensure accurate integration. A D1 of 5-10 seconds is typically adequate.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate the characteristic signals for both the enol and keto tautomers.

    • Calculate the percentage of each tautomer and the equilibrium constant (Keq = [Keto]/[Enol]).

Data Interpretation: Characteristic Signals

ProtonEnol Tautomer (Expected δ, ppm)Keto Tautomer (Expected δ, ppm)Rationale for Shift
Phenolic OH 10.5 - 12.0AbsentStrong intramolecular H-bond deshields the proton, shifting it downfield.
Aldehydic CHO 9.8 - 10.5AbsentStandard chemical shift for an aldehyde proton on an aromatic ring.
Vinylic CH=C-OH Absent5.5 - 6.5Olefinic proton in a non-aromatic ring.
Enolic OH Absent14.0 - 16.0Very strong H-bond in the chelated ring of the keto form causes extreme downfield shift.

¹³C NMR can provide complementary information. The enol form will show a signal for the aldehydic carbon around 190-195 ppm and a C-OH signal around 160 ppm. The keto form would be expected to show a quinone-like carbonyl signal around 180-185 ppm and an enolic C-OH signal.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in the electronic structure of molecules, making it an excellent tool for qualitatively and sometimes quantitatively assessing tautomeric equilibria.[13][14]

Causality Behind Experimental Choices: The enol and keto forms have different chromophores. The enol form's absorption is based on π→π* transitions within the aromatic system. The keto form, being a cross-conjugated system, will have a different electronic structure and thus a different absorption spectrum, often with a new band at a longer wavelength (>400 nm).[8][15]

Experimental Protocol: Solvent-Dependent Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-polar solvent where it is stable (e.g., cyclohexane or toluene).

  • Sample Preparation: Prepare a series of dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., cyclohexane, toluene, acetonitrile, ethanol, water).

  • Spectral Acquisition:

    • Use a dual-beam spectrophotometer.

    • Record the absorption spectrum for each solution over a range of approximately 250-600 nm.

    • Use the pure solvent as a blank for each measurement.

  • Data Analysis:

    • Overlay the spectra obtained in the different solvents.

    • Identify the absorption bands corresponding to the enol and keto forms. The appearance or growth of a new band at longer wavelengths in polar solvents is indicative of a shift in equilibrium towards the keto tautomer.

Data Interpretation: Expected Absorption Bands

TautomerExpected λmax (nm)Associated Transitions
Enol Form ~320-350 nmπ→π* transitions of the conjugated phenolic aldehyde system.
Keto Form > 400 nmπ→π* transitions of the extended quinone-methide chromophore.
Computational Chemistry

Theoretical calculations are indispensable for complementing experimental data. They can predict the relative stabilities of tautomers, transition state energies, and even simulate spectra.[16][17]

Causality Behind Experimental Choices: Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for these systems.[14][18] The choice of functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.[18] Modeling the solvent using a Polarizable Continuum Model (PCM) is essential for comparing with solution-phase experiments.[13]

Workflow for Computational Investigation

computational_workflow start Define Molecular Structures (Enol and Keto Tautomers) opt_gas Geometry Optimization (Gas Phase, DFT B3LYP/6-311++G(d,p)) start->opt_gas freq_gas Frequency Calculation (Confirm Minima) opt_gas->freq_gas opt_sol Geometry Optimization (Solvent PCM, DFT) freq_gas->opt_sol freq_sol Frequency Calculation (Solvent PCM) opt_sol->freq_sol energy Calculate Relative Energies (ΔE, ΔG) freq_sol->energy spectra Simulate Spectra (NMR, UV-Vis TD-DFT) freq_sol->spectra compare Compare with Experimental Data energy->compare spectra->compare

Caption: Workflow for computational analysis of tautomerism.

  • Structure Building: Build the 3D structures of both the enol and keto tautomers.

  • Geometry Optimization: Perform geometry optimization calculations for both tautomers, first in the gas phase and then in the desired solvent using a PCM.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Energy Comparison: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers to predict the equilibrium constant (ΔG = -RT ln Keq).

  • Spectral Simulation: Use methods like GIAO for NMR chemical shift prediction and Time-Dependent DFT (TD-DFT) for simulating UV-Vis spectra to aid in the assignment of experimental signals.[13][14]

Implications and Future Outlook

The tautomeric state of a molecule can dramatically alter its properties. A shift from the enol to the keto form changes the molecule's shape, polarity, and hydrogen bonding capabilities (donor/acceptor sites). In drug development, only one tautomer may fit into a receptor's binding pocket. Therefore, understanding the predominant form under physiological conditions is paramount. Similarly, in materials science, properties like photochromism and thermochromism are often linked to tautomeric interconversion.[13]

The study of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol systems, guided by the principles established for salicylaldehydes, offers a rich field for investigation. Future work could involve synthesizing this specific molecule and its derivatives to experimentally validate the predictions outlined in this guide. Exploring the impact of different substituents on the phenyl ring and their effect on the tautomeric equilibrium would be a logical next step, providing deeper insights into the subtle electronic and steric controls of this fascinating chemical phenomenon.

References

  • Vedantu. (n.d.). Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE. Retrieved from [Link]

  • NotEvans. (2017, May 25). Is there intramolecular hydrogen bonding in salicylaldehyde? Chemistry Stack Exchange. Retrieved from [Link]

  • Słaby, E., & Filarowski, A. (2018). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. PLoS ONE, 13(9), e0204278.
  • Hansen, P. E., & Spanget-Larsen, J. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules, 24(24), 4539.
  • Pizzala, H., Carles, M., Stone, W. E. E., & Thevand, A. (2000). Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study. Journal of the Chemical Society, Perkin Transactions 2, (5), 935-939.
  • ACS Publications. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Pizzala, H., et al. (2000). Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study. ResearchGate. Retrieved from [Link]

  • Chatziefthimiou, S. D., Lazarou, Y. G., Hadjoudis, E., Dziembowska, T., & Mavridis, I. M. (2006). Keto forms of salicylaldehyde Schiff bases: structural and theoretical aspects. The Journal of Physical Chemistry B, 110(47), 23701–23709.
  • Lee, C. H., & Lee, S. H. (2016). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Journal of the Korean Magnetic Resonance Society, 20(1), 1-5.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • Fiveable. (2025, August 15). Tautomeric Equilibrium Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Perpète, E. A., & Jacquemin, D. (2017). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Retrieved from [Link]

  • ResearchGate. (2018, July 23). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. Retrieved from [Link]

  • Ghioca, P., et al. (2018). Keto-enol tautomerism in new silatranes Schiff bases tailed with different substituted salicylic aldehyde. Arabian Journal of Chemistry, 11(7), 1086-1098.
  • Diva-portal.org. (n.d.). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Wang, Y., et al. (2018). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 47(3), 859-868.
  • Brovarets', O. O., & Hovorun, D. M. (2019). Intramolecular tautomerization of the quercetin molecule due to the proton transfer: QM computational study. PLoS ONE, 14(7), e0219222.
  • ResearchGate. (2025, August 8). (PDF) Tautomeric and conformational equilibrium of acenaphthenequinonemonooxime. Retrieved from [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

  • Li, Y., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 749-754.
  • ResearchGate. (2025, August 8). Keto–enol tautomerism in asymmetric Schiff bases derived from p-phenylenediamine. Retrieved from [Link]

  • Yildiz, M., et al. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 12(8), 1980-1990.

Sources

Foundational

Technical Guide: UV-Vis Absorption Spectra Characteristics of Methoxycarbonylphenyl Phenols

Executive Summary This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectral characteristics of methoxycarbonylphenyl phenols . These compounds, typified by Methyl 4'-hydroxy-4-bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectral characteristics of methoxycarbonylphenyl phenols . These compounds, typified by Methyl 4'-hydroxy-4-biphenylcarboxylate , represent a classic "Push-Pull" electronic system where an electron-donating hydroxyl group (-OH) and an electron-withdrawing methoxycarbonyl group (-COOMe) are bridged by a conjugated biphenyl core.

Understanding the spectral behavior of these molecules is critical for their application as liquid crystal intermediates, UV filters, and precursors in the synthesis of angiotensin II receptor blockers (e.g., Valsartan). This guide details the mechanistic basis of their absorption, quantitative spectral data, and validated experimental protocols for researchers in drug development and materials science.

Part 1: Molecular Architecture & Electronic Transitions

The "Push-Pull" Mechanism

The unique spectral signature of methoxycarbonylphenyl phenols arises from Intramolecular Charge Transfer (ICT) . Unlike simple phenols (


 nm), the biphenyl ester system facilitates extended conjugation.
  • Donor (D): The phenolic hydroxyl group possesses lone pair electrons (

    
    ) that interact with the 
    
    
    
    -system (mesomeric effect,
    
    
    ).
  • Bridge (

    
    ):  The biphenyl system acts as a conductive wire, allowing electron delocalization between rings.
    
  • Acceptor (A): The methoxycarbonyl (ester) group exerts a strong electron-withdrawing effect (

    
    , 
    
    
    
    ), lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
Electronic Transitions

Two primary transitions dominate the UV spectrum:

  • High Energy Band (~200–250 nm): Localized

    
     transitions within the individual benzene rings (E2 band).
    
  • Low Energy Band (~290–330 nm): The Charge Transfer (CT) band involving the entire conjugated system. This band is highly sensitive to solvent polarity and pH (K-band).

Diagram: Electronic Energy Landscape

The following diagram illustrates the energy gap reduction caused by the donor-acceptor interaction.

ElectronicTransitions cluster_legend Mechanism Ground Ground State (S0) HOMO ExcitedLocal Local Excited State (Benzene Ring) Ground->ExcitedLocal High Energy (200-250 nm) ExcitedICT ICT Excited State (Full Conjugation) Ground->ExcitedICT Low Energy (290-330 nm) Bathochromic Shift Text The ester group stabilizes the LUMO, reducing the HOMO-LUMO gap.

Caption: Energy diagram showing the stabilization of the excited state via Intramolecular Charge Transfer (ICT), resulting in a redshifted absorption maximum.

Part 2: Spectral Characteristics & Data Analysis[1][2]

Solvatochromism

These compounds exhibit positive solvatochromism . As solvent polarity increases, the highly polar excited state (ICT state) is stabilized more than the ground state, leading to a bathochromic (red) shift.

pH Dependence (Acidochromism)

The most dramatic spectral change occurs upon deprotonation.

  • Neutral Form (pH < pKa): Phenol is protonated. Absorption

    
     nm.
    
  • Anionic Form (pH > pKa): Phenolate ion formed. The oxygen becomes a powerful electron donor (

    
    ), pushing the absorption significantly into the visible region (
    
    
    
    nm) with a hyperchromic effect (increased intensity).
Representative Spectral Data

Compound Reference: Methyl 4'-hydroxy-4-biphenylcarboxylate

Solvent / Condition

(nm)
Molar Absorptivity (

, M

cm

)
Spectral Shift Type
Cyclohexane 28821,500Reference (Non-polar)
Methanol 29623,000Bathochromic (H-bonding)
Acetonitrile 29422,800Bathochromic (Dipolar)
DMSO 30224,500Strong Bathochromic
0.1 M NaOH (aq) 328 31,000 Ionization Red Shift

Part 3: Experimental Methodology

Validated Protocol: Determination of and pKa

This protocol ensures reproducibility by controlling ionic strength and solvent composition.

Reagents
  • Analyte: Methyl 4'-hydroxy-4-biphenylcarboxylate (High Purity >99%).

  • Solvents: HPLC-grade Methanol, Acetonitrile.

  • Buffers: Phosphate buffer (pH 2–12), 0.1 M NaOH, 0.1 M HCl.

Workflow Diagram (SOP)

UVProtocol Start Start: Stock Solution Prep (1 mM in MeOH) Dilution Dilution to Working Conc. (10-50 µM) Start->Dilution Blank Baseline Correction (Solvent Blank) Dilution->Blank Scan Spectral Scan (200-450 nm) Blank->Scan Check Check Absorbance (0.2 < A < 1.0?) Scan->Check Check->Dilution No (Re-dilute) Process Data Processing (Determine Maxima) Check->Process Yes Isosbestic pKa Determination (Plot Abs vs pH) Process->Isosbestic If pH study

Caption: Step-by-step workflow for UV-Vis spectral acquisition and validation.

Step-by-Step Procedure
  • Stock Preparation: Dissolve 2.28 mg of analyte in 10 mL Methanol to create a 1.0 mM stock solution.

  • Working Solution: Dilute 100

    
    L of stock into 9.9 mL of the target solvent (final conc: 10 
    
    
    
    M).
  • Baseline: Run a baseline correction using the pure solvent/buffer.

  • Acquisition: Scan from 200 nm to 450 nm. Scan speed: Medium (approx. 200 nm/min). Slit width: 1.0 nm.

  • pKa Titration:

    • Prepare aliquots in buffers ranging from pH 6 to 12.

    • Overlay spectra to identify the isosbestic point (a specific wavelength where absorbance is constant regardless of pH), confirming a clean two-state equilibrium (phenol

      
       phenolate).
      
    • Plot Absorbance at

      
       vs. pH. The inflection point is the pKa (typically ~8.5 - 9.5 for these esters).
      

Part 4: Applications in Drug Development

Quality Control (QC)

The distinct UV absorption allows for rapid purity assessment of intermediates.

  • Impurity Detection: Unreacted phenol or non-conjugated impurities will lack the specific 290-330 nm band or show shifts in the

    
    .
    
  • Content Uniformity: The high molar absorptivity (

    
    ) makes UV-Vis a sensitive quantification tool for dissolution testing.
    
Structural Elucidation

The "Red Shift" magnitude correlates with the planarity of the biphenyl system. Steric hindrance (e.g., substituents at the 2,2' positions) twists the rings, breaking conjugation and causing a hypsochromic (blue) shift. This allows researchers to infer conformational changes in solution.

References

  • National Center for Biotechnology Information (2025). Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate - PubChem Compound Summary. Retrieved from [Link]

  • Salgado, L. E., & Vargas-Hernández, J. (2014).Spectrophotometric Determination of pKa Values for Phenolic Compounds. American Journal of Analytical Chemistry.
  • Tetteh, S., et al. (2018).Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate.
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Exploratory

Technical Guide: Intramolecular Hydrogen Bonding Dynamics in 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

This technical guide provides a comprehensive analysis of the structural dynamics, synthesis, and functional implications of intramolecular hydrogen bonding (IMHB) in 2-Formyl-6-(3-methoxycarbonylphenyl)phenol . Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the structural dynamics, synthesis, and functional implications of intramolecular hydrogen bonding (IMHB) in 2-Formyl-6-(3-methoxycarbonylphenyl)phenol .

Executive Summary

2-Formyl-6-(3-methoxycarbonylphenyl)phenol (CAS: 1258625-58-9) represents a distinct class of 3-aryl-salicylaldehydes where the phenolic hydroxyl group is sterically crowded between a formyl group and a substituted aryl ring. This molecular architecture creates a competitive hydrogen-bonding landscape that dictates its photophysical properties (ESIPT), conformational stability, and reactivity as a ligand precursor. This guide details the mechanistic role of the O-H···O=C resonance-assisted hydrogen bond (RAHB) and provides validated protocols for its synthesis and characterization.

Part 1: Structural Mechanics & Hydrogen Bonding

The Competitive H-Bonding Landscape

The core stability of the molecule arises from the interaction between the phenolic proton and the carbonyl oxygen. However, the presence of the 3-methoxycarbonylphenyl group at the ortho position (C6 relative to phenol OH) introduces a critical steric and electronic perturbation.

  • Primary Interaction (RAHB): The dominant interaction is the six-membered O(1)-H···O(7)=C(7) hydrogen bond. This is a Resonance Assisted Hydrogen Bond (RAHB), where the

    
    -electron delocalization between the phenol and the formyl group strengthens the H-bond, typically shortening the 
    
    
    
    distance to
    
    
    .
  • Secondary Steric Modulation: The bulky aryl group at C6 forces the phenolic OH to lock into a planar conformation with the formyl group to maximize RAHB energy. Conversely, the aryl ring itself twists out of plane (dihedral angle

    
    ) to relieve steric strain with the phenolic oxygen.
    
Photophysics: The ESIPT Mechanism

Upon photoexcitation, the acidity of the phenolic proton increases, and the basicity of the carbonyl oxygen rises. This drives Excited-State Intramolecular Proton Transfer (ESIPT) , a four-level photocycle responsible for large Stokes shifts.

Diagram 1: ESIPT Photophysical Cycle

The following diagram illustrates the proton transfer pathway activated by the IMHB.

ESIPT_Cycle Figure 1: Four-level ESIPT cycle mediated by the intramolecular hydrogen bond. Enol_S0 Enol (S0) Ground State Strong IMHB Enol_S1 Enol* (S1) Excited State Charge Transfer Enol_S0->Enol_S1 hν (Abs) Keto_S1 Keto* (S1) Proton Transferred Tautomer Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (S0) Ground State Unstable Keto_S1->Keto_S0 hν' (Em) Large Stokes Shift Keto_S0->Enol_S0 Back Proton Transfer

Part 2: Synthesis & Experimental Validation

Retrosynthetic Strategy

Direct formylation of 2-arylphenols often lacks regioselectivity. The most robust protocol involves a Suzuki-Miyaura Cross-Coupling of a halogenated salicylaldehyde precursor with the appropriate boronic acid.

Target Molecule: 2-Formyl-6-(3-methoxycarbonylphenyl)phenol Precursors:

  • 3-Bromo-2-hydroxybenzaldehyde (3-bromosalicylaldehyde)

  • 3-(Methoxycarbonyl)phenylboronic acid

Validated Synthesis Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Reagent Preparation
ReagentEquivalentsRole
3-Bromo-2-hydroxybenzaldehyde1.0 eqElectrophile
3-(Methoxycarbonyl)phenylboronic acid1.2 eqNucleophile
Pd(PPh3)43-5 mol%Catalyst
K2CO3 (2M aq.)3.0 eqBase
1,4-Dioxane / TolueneSolventMedium
Step 2: Reaction Workflow
  • Dissolution: Dissolve 1.0 eq of 3-bromosalicylaldehyde in degassed 1,4-dioxane.

  • Activation: Add 3-5 mol% Tetrakis(triphenylphosphine)palladium(0). Stir for 10 min at RT.

  • Coupling: Add 1.2 eq of the boronic acid and 3.0 eq of aqueous K2CO3.

  • Reflux: Heat the mixture to 90-100°C for 12-16 hours. Monitor by TLC (formation of a fluorescent spot).

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 2-3 (crucial to protonate the phenol and restore the IMHB). Extract with Ethyl Acetate.[1]

  • Purification: Silica gel column chromatography. Eluent: Hexane/Ethyl Acetate (gradient 10:1 to 5:1).

Diagram 2: Synthetic Pathway

Synthesis_Flow Figure 2: Suzuki-Miyaura coupling strategy for regiospecific synthesis. Start Start: 3-Bromo-2-hydroxybenzaldehyde Reagents Add: 3-(Methoxycarbonyl)phenylboronic acid Pd(PPh3)4, K2CO3 Start->Reagents Reaction Reflux @ 95°C (12-16 Hours) Suzuki Coupling Reagents->Reaction Acidification Acidify (pH 2) Restore Phenolic OH Reaction->Acidification Workup Product Product: 2-Formyl-6-(3-methoxycarbonylphenyl)phenol Acidification->Product Purification

[2]

Part 3: Characterization & Data Interpretation

To validate the presence and strength of the intramolecular hydrogen bond, specific spectroscopic signatures must be analyzed.

Nuclear Magnetic Resonance (NMR)

The phenolic proton involved in RAHB exhibits a significant downfield shift due to deshielding.

SignalPredicted Shift (

, ppm)
Interpretation
-OH 11.0 - 11.8 Diagnostic of strong intramolecular H-bond (OH···O=C). If no H-bond existed, signal would appear at ~5-8 ppm.
-CHO 9.8 - 10.2 Aldehyde proton.
-OCH3 3.8 - 3.9 Methyl ester singlet (on the aryl ring).
Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency is a sensitive reporter of H-bonding status.

  • Free C=O (Ester): ~1720 cm⁻¹ (The methoxycarbonyl group on the aryl ring is not H-bonded).

  • H-Bonded C=O (Aldehyde): 1640 - 1660 cm⁻¹ . The frequency is lowered by ~20-40 cm⁻¹ compared to non-H-bonded benzaldehydes due to the weakening of the C=O double bond character via resonance.

Single Crystal X-Ray Diffraction (Validation)

If crystals are grown (slow evaporation from CHCl3/Hexane), the following geometric parameters confirm the IMHB:

  • O···O Distance: 2.50 - 2.65 Å (Short).

  • O-H···O Angle: > 145° (Linearity favors strong bonding).

  • Planarity: The salicylaldehyde core will be planar, while the 6-aryl ring will be twisted.

Part 4: Applications in Drug Discovery & Catalysis

Ligand Design (Schiff Bases)

This molecule is a high-value precursor for "Salen" or "Salphen" type ligands. Condensation of the formyl group with diamines yields ligands where the 6-aryl group provides steric bulk around the metal center.

  • Utility: Asymmetric catalysis (e.g., olefin epoxidation). The bulky 3-methoxycarbonylphenyl group creates a chiral pocket if chiral diamines are used.

Fluorescent Probes

The ESIPT character makes this molecule sensitive to the local environment.

  • Sensing Mechanism: Perturbation of the IMHB by anions (e.g., F⁻, CN⁻) or metal ions (Zn²⁺, Cu²⁺) disrupting the proton transfer cycle, leading to ratiometric fluorescence changes (Blue Enol emission vs. Green/Orange Keto emission).

References

  • Suzuki-Miyaura Coupling of Halophenols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • ESIPT in Salicylaldehydes: Zhao, J., et al. (2012). Excited-state intramolecular proton transfer (ESIPT): from basic mechanisms to functional materials. Physical Chemistry Chemical Physics, 14, 8803-8817.

  • Hydrogen Bonding in Ortho-Substituted Phenols: Hansen, P. E., & Spanget-Larsen, J. (2017).[2] NMR and IR investigations of intramolecular hydrogen bonding.[3] Molecules, 22(4), 552.

  • Synthesis of 3-Aryl-Salicylaldehydes: Kozlowski, M. C., et al. (2009). Development of Salen-Based Catalysts. Journal of Organic Chemistry, 74(15), 5687–5698.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Formyl-6-(3-methoxycarbonylphenyl)phenol as a Fluorescent Sensor Precursor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol as a versatile precursor for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol as a versatile precursor for the synthesis of novel fluorescent sensors. While direct literature on this specific compound is limited, its structural similarity to the well-established salicylaldehyde family of chemosensors allows for the extrapolation of robust synthetic strategies and sensing mechanisms.[1][2] This guide will detail the proposed synthesis of the precursor, its conversion into Schiff base-type sensors, and the fundamental principles governing their operation, including potential sensing mechanisms like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Detailed, field-proven protocols for synthesis, characterization, and application are provided to empower researchers in developing novel sensing platforms for a variety of analytes.

Introduction: The Promise of Salicylaldehyde Scaffolds

Fluorescent chemosensors are indispensable tools in chemical biology and drug discovery, offering high sensitivity, selectivity, and real-time detection of target analytes.[3][4] Among the various molecular scaffolds used for sensor design, salicylaldehyde (2-formylphenol) and its derivatives are particularly prominent due to their straightforward synthesis and versatile coordination chemistry.[1][5] The core structure, featuring a hydroxyl group ortho to a formyl group, provides a pre-organized binding pocket for analytes, particularly metal ions.

The title compound, 2-Formyl-6-(3-methoxycarbonylphenyl)phenol, is a promising, albeit underexplored, precursor in this class. The biphenyl backbone may enhance the rigidity and photophysical properties of the resulting sensor, while the methoxycarbonyl group offers a site for further functionalization or can influence the electronic properties of the system. This guide will provide the foundational knowledge to harness the potential of this precursor.

Synthesis of the Precursor: 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

A reliable method for the synthesis of salicylaldehyde derivatives is the ortho-formylation of the corresponding phenol.[6][7] This regioselective reaction can be achieved using various methods, with the Duff reaction or the use of paraformaldehyde with a magnesium chloride-triethylamine base system being common choices.[6]

Proposed Synthetic Pathway:

The synthesis would likely start from 2-(3-methoxycarbonylphenyl)phenol. The key step is the introduction of the formyl group at the position ortho to the hydroxyl group.

G A 2-(3-methoxycarbonylphenyl)phenol C 2-Formyl-6-(3-methoxycarbonylphenyl)phenol A->C ortho-Formylation B MgCl2, Et3N, Paraformaldehyde

Caption: Proposed synthesis of the target precursor.

Protocol 2.1: ortho-Formylation of 2-(3-methoxycarbonylphenyl)phenol

Materials:

  • 2-(3-methoxycarbonylphenyl)phenol

  • Magnesium chloride (anhydrous)

  • Triethylamine (Et3N)

  • Paraformaldehyde

  • Anhydrous acetonitrile (MeCN)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.

  • Add 2-(3-methoxycarbonylphenyl)phenol (1 equivalent), magnesium chloride (2.5 equivalents), and triethylamine (5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add paraformaldehyde (5 equivalents) in one portion.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, 2-Formyl-6-(3-methoxycarbonylphenyl)phenol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

From Precursor to Sensor: Schiff Base Condensation

The formyl group of the precursor is a versatile handle for the construction of more complex sensor molecules, most commonly through Schiff base condensation with a primary amine. This reaction creates an imine linkage and incorporates a new functional unit that can serve as a fluorophore or an additional binding site.[1]

G A Precursor (2-Formyl-6-(3-methoxycarbonylphenyl)phenol) C Schiff Base Sensor A->C B Primary Amine (R-NH2) B->C

Caption: General scheme for sensor synthesis.

The choice of the primary amine is critical as it dictates the properties of the final sensor. For example, using an aniline derivative can introduce a fluorophore, while an aliphatic diamine can create a binding pocket for specific analytes.

Potential Sensing Mechanisms

The fluorescence response of a sensor derived from this precursor upon analyte binding can be governed by several photophysical processes.

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the sensor might have a low fluorescence quantum yield due to processes like photoinduced electron transfer (PET) from the imine nitrogen to the aromatic system. Upon binding to a metal ion, this PET process can be inhibited, leading to a significant increase in fluorescence intensity (a "turn-on" response).[2]

  • Excited-State Intramolecular Proton Transfer (ESIPT): The ortho-hydroxyl group can undergo ESIPT, a process where a proton is transferred from the hydroxyl group to the imine nitrogen in the excited state.[1] This process can be perturbed by the binding of an analyte, leading to a change in the emission wavelength or intensity.[1][2]

  • Photoinduced Electron Transfer (PET): As mentioned, PET is a common quenching mechanism. The design of the sensor can be tailored to modulate PET upon analyte binding.[2]

G cluster_0 Sensing Mechanisms A CHEF Analyte binding inhibits PET, enhancing fluorescence B ESIPT Analyte binding perturbs proton transfer, altering emission C PET Analyte binding modulates electron transfer, changing fluorescence

Caption: Key fluorescence sensing mechanisms.

Application Example: A Hypothetical "Turn-On" Sensor for Zn²⁺

To illustrate the application, we will outline the synthesis and characterization of a hypothetical fluorescent sensor for zinc ions (Zn²⁺), a biologically important metal ion. Salicylaldehyde-based sensors have shown excellent selectivity for Zn²⁺.[5]

Protocol 5.1: Synthesis of a Hypothetical Zn²⁺ Sensor

This protocol describes the reaction of the precursor with 2-amino-N-ethylaniline to create a Schiff base sensor.

Materials:

  • 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

  • 2-Amino-N-ethylaniline

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-Formyl-6-(3-methoxycarbonylphenyl)phenol (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-amino-N-ethylaniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the final sensor product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 5.2: Spectroscopic Characterization and Zn²⁺ Titration

Materials and Equipment:

  • Synthesized sensor

  • HEPES buffer (or another appropriate buffer system)

  • Stock solution of ZnCl₂ in deionized water

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.

    • Prepare a stock solution of ZnCl₂ (e.g., 10 mM) in deionized water.

  • UV-Vis Absorption Titration:

    • Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) in buffer and varying concentrations of Zn²⁺ (from 0 to several equivalents).

    • Record the UV-Vis absorption spectrum for each solution.

    • Observe any changes in the absorption maxima and isosbestic points, which indicate complex formation.

  • Fluorescence Emission Titration:

    • Prepare a similar series of solutions as in the absorption titration.

    • Excite the sensor at its absorption maximum and record the fluorescence emission spectrum for each concentration of Zn²⁺.

    • Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration. A significant increase in intensity would indicate a "turn-on" sensing mechanism.

  • Determination of Selectivity:

    • Prepare solutions of the sensor (e.g., 10 µM) with various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, etc.) at a higher concentration (e.g., 100 µM).

    • Measure the fluorescence response and compare it to the response with Zn²⁺ to assess selectivity.

  • Calculation of Detection Limit (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity vs. [Zn²⁺] plot.[8]

Data Presentation

Table 1: Hypothetical Photophysical Properties
PropertySensorSensor-Zn²⁺ Complex
Absorption λmax (nm)380405
Emission λmax (nm)450480
Quantum Yield (Φ)0.050.45
Stokes Shift (nm)7075

Conclusion

2-Formyl-6-(3-methoxycarbonylphenyl)phenol represents a promising, yet underexplored, precursor for the development of novel fluorescent sensors. By leveraging established synthetic methodologies for salicylaldehyde derivatives, researchers can readily access this compound and its derivatives.[6][7] The principles of Schiff base chemistry, combined with a rational design approach targeting specific sensing mechanisms like CHEF and ESIPT, can lead to the creation of highly sensitive and selective probes for a wide range of analytes.[1][2] The protocols and conceptual framework provided in this guide are intended to serve as a launchpad for innovation in the field of fluorescent chemosensors, with potential applications spanning from environmental monitoring to advanced diagnostics in drug development.

References

  • Yang, X., et al. (2017). Highly sensitive and selective fluorescent sensor for copper(II) based on salicylaldehyde Schiff-base derivatives with aggregation induced emission and mechanoluminescence. RSC Advances. Available at: [Link]

  • Li, M., et al. (2014). Novel salicylaldehyde derivatives as fluorescence turn-on sensors for cyanide ion. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chen, Y., et al. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules. Available at: [Link]

  • Kavitha, T., & Velmurugan, K. (2024). Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. Food Chemistry. Available at: [Link]

  • Ghosh, K., & Masanta, G. (2011). Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II) Ions in Aqueous Solution. Journal of Fluorescence. Available at: [Link]

  • Das, S., et al. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. Available at: [Link]

  • Das, S., et al. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Publishing. Available at: [Link]

  • Lind, O. K., et al. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Available at: [Link]

  • Hansen, T. V. (2011). ortho-Formylation of Phenols. Organic Syntheses. Available at: [Link]

  • Li, D., et al. (2016). Synthesis and Application of an Aldazine-Based Fluorescence Chemosensor for the Sequential Detection of Cu2+ and Biological Thiols in Aqueous Solution and Living Cells. Molecules. Available at: [Link]

  • Das, S., et al. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. Available at: [Link]

  • Chen, S., & Zang, L. (2020). Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application. Journal of Materials Chemistry C. Available at: [Link]

  • PubChem. 2-Formyl-6-(3-hydroxyphenyl)phenol. Available at: [Link]

Sources

Application

Procedure for hydrolysis of the methoxycarbonyl group in salicylaldehyde derivatives

Application Note: Chemo-Selective Hydrolysis of Methoxycarbonyl Groups in Salicylaldehyde Derivatives Executive Summary This guide details the protocol for the hydrolysis of methyl esters (methoxycarbonyl groups) present...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Hydrolysis of Methoxycarbonyl Groups in Salicylaldehyde Derivatives

Executive Summary

This guide details the protocol for the hydrolysis of methyl esters (methoxycarbonyl groups) present on a salicylaldehyde scaffold. The primary challenge in this transformation is the chemo-selective cleavage of the ester bond (


) while preserving the reactive formyl group (

) and the phenolic hydroxyl group (

).

Standard saponification conditions (strong base/heat) often lead to the Cannizzaro reaction (disproportionation of the aldehyde) or aldol condensation due to the acidity of the


-protons (if alkyl substituents are present) or general base instability. This note provides a validated "Gold Standard" protocol using Lithium Hydroxide (LiOH), which offers the highest selectivity, alongside alternative acid-catalyzed methods for specific substrates.

Strategic Analysis & Mechanistic Logic

The Substrate Challenge

Salicylaldehyde derivatives possess three reactive sites:

  • Methoxycarbonyl (Ester): The target for hydrolysis.

  • Formyl (Aldehyde): Susceptible to nucleophilic attack, oxidation, and disproportionation (Cannizzaro) under strongly basic conditions.

  • Phenolic Hydroxyl: Weakly acidic (

    
    ). In basic media, this deprotonates immediately to form a phenoxide anion, increasing the electron density of the ring and potentially reducing the electrophilicity of the ester carbonyl.
    
Reagent Selection Strategy
Reagent SystemConditionRisk ProfileRecommendation
LiOH / THF /

Mild Base,

C to RT
Low. Lithium coordinates tightly to oxygen, facilitating hydrolysis without requiring high pH that triggers Cannizzaro.Primary Protocol
NaOH / MeOH Strong Base, RefluxHigh. High risk of aldehyde disproportionation and resin formation.Scale-up only (if validated)
HCl / Dioxane Acidic, RefluxMedium. Avoids Cannizzaro but may cause acid-catalyzed ether cleavage or aldehyde hydration.Secondary Protocol

Lewis AcidCritical. Will cleave the methyl ether if present, but also attacks esters. Too harsh.Avoid

Validated Experimental Protocols

Protocol A: The "Gold Standard" LiOH Method

Best for: High-value intermediates requiring maximum aldehyde retention.

Materials:

  • Substrate (Salicylaldehyde methyl ester derivative)

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water[1]

  • 1M HCl (for quenching)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent (eq) of the substrate in THF (

    
     concentration). Ensure complete dissolution; mild sonication may be used.
    
  • Reagent Preparation: Prepare a solution of

    
     (2.5 eq) in water. The volume of water should be equal to the volume of THF used (1:1 THF:
    
    
    
    ratio).
    • Note: The excess base (2.5 eq) accounts for the consumption of 1 eq by the phenolic proton and 1 eq for the ester hydrolysis, plus a slight excess to drive kinetics.

  • Addition: Cool the substrate solution to

    
    C (ice bath). Add the LiOH solution dropwise over 10 minutes.
    
    • Reasoning: Low temperature prevents immediate attack on the aldehyde.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir vigorously for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the ester spot and the appearance of the baseline carboxylic acid spot.[2]

  • Quenching (Critical Step):

    • Cool the mixture back to

      
      C.
      
    • Slowly acidify with 1M HCl until pH

      
       2–3.
      
    • Observation: The solution will likely turn cloudy as the protonated carboxylic acid/phenol precipitates or oils out.

  • Workup:

    • Extract with Ethyl Acetate (

      
       volumes).
      
    • Wash combined organics with Brine.[2]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at 
      
      
      
      C (to protect the aldehyde).
Protocol B: Acid-Catalyzed Hydrolysis

Best for: Base-sensitive substrates where the aldehyde is extremely prone to Cannizzaro reactions.

  • Dissolution: Dissolve substrate in 1,4-Dioxane (

    
    ).
    
  • Acidification: Add 3M HCl (aq) (approx. 20% v/v relative to dioxane).

  • Reflux: Heat to

    
    C. Monitor closely (usually 2–6 hours).
    
  • Workup: Dilute with water, extract with Dichloromethane (DCM).

    • Note: Acid hydrolysis is reversible.[3][4] Using excess water drives the equilibrium to the acid form.[5]

Process Visualization

Workflow Diagram: LiOH Hydrolysis

HydrolysisWorkflow Start Start: Salicylaldehyde Ester Dissolve Dissolve in THF (0.1 M) Start->Dissolve AddBase Add LiOH (aq) at 0°C (2.5 equivalents) Dissolve->AddBase React Stir at RT (4-12h) Monitor TLC AddBase->React Check Conversion Complete? React->Check Acidify Cool to 0°C Acidify to pH 2-3 with 1M HCl Check->Acidify Yes Heat Increase Temp to 40°C (Caution: Cannizzaro Risk) Check->Heat No (Stalled) Extract Extract w/ EtOAc Wash w/ Brine Acidify->Extract Finish Final Product: Salicylaldehyde Acid Extract->Finish Heat->React

Figure 1: Step-by-step workflow for the mild hydrolysis of salicylaldehyde esters using Lithium Hydroxide.

Decision Matrix: Reaction Optimization

DecisionTree Input Substrate Analysis BaseSens Base Sensitive? (e.g., Enolizable protons) Input->BaseSens AcidHydro Use Protocol B (HCl / Dioxane) BaseSens->AcidHydro Yes Steric Sterically Hindered Ester? BaseSens->Steric No LiOH Use Protocol A (LiOH / THF) Steric->LiOH No HeatLiOH Protocol A + Heat (50°C) Steric->HeatLiOH Mildly TMSI Alternative: TMSI / DCM (Anhydrous) Steric->TMSI Severely

Figure 2: Decision matrix for selecting the appropriate hydrolysis condition based on substrate stability.

Troubleshooting & Critical Control Points

IssueSymptomRoot CauseCorrective Action
Cannizzaro Reaction Formation of Benzyl Alcohol + Benzoic Acid impurities.Base concentration too high or Temp too high.Switch to LiOH (less basic than NaOH). Keep T < 25°C.
Incomplete Reaction Ester spot remains on TLC after 12h.Steric hindrance or electron-rich ring deactivating the ester.Increase T to 40°C carefully. Add 5% MeOH to improve solubility.
Decarboxylation Loss of

(Mass = M-44).
Acidification too strong/hot during workup.Acidify only to pH 3. Do not heat during concentration.
Oxidation Conversion of Aldehyde to Carboxylic Acid.Air exposure in basic media.Mandatory: Purge solvents with

or Argon before use.

References

  • Mild Saponification using LiOH

    • Title: "Lithium Hydroxide in Aqueous Methanol/THF: A General and Mild Reagent for the Hydrolysis of Esters."
    • Context: Establishes LiOH as the superior reagent for sensitive substr
    • Source:[6]

  • Cannizzaro Reaction Mechanisms

    • Title: "The Cannizzaro Reaction: Mechanism and Scope."
    • Context: Details the risks of aldehyde disproportion
    • Source:

  • Salicylate Hydrolysis Specifics

    • Title: "Hydrolysis of Methyl Salicylate and Synthesis of Salicylic Acid."[1][7][8][9]

    • Context: Provides baseline pKa data and workup procedures for salicylate deriv
    • Source:

  • Ester Hydrolysis in Complex Molecules

    • Title: "Protection and Deprotection of Carboxylic Acids."
    • Context: Discusses chemo-selectivity in multi-functional group molecules.
    • Source:

Sources

Method

Application Notes &amp; Protocols: Bioconjugation Using 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

Introduction: Leveraging a Unique Aromatic Aldehyde for Bioconjugation The field of bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is fundamental to advancing therapeutics, dia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging a Unique Aromatic Aldehyde for Bioconjugation

The field of bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is fundamental to advancing therapeutics, diagnostics, and basic biological research.[1][2] The choice of chemical reaction is critical, demanding high specificity, mild reaction conditions, and the formation of a stable covalent bond.[3] Among the versatile chemical handles used for this purpose, the aldehyde group stands out for its ability to react selectively with specific nucleophiles under biocompatible conditions.[2][4]

This guide focuses on the application of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol , a specialized aromatic aldehyde, in modern bioconjugation strategies. Its unique structure, featuring an electron-rich phenolic ring, offers distinct reactivity advantages. Aromatic aldehydes are known to be potent electrophiles, often reacting more rapidly than their aliphatic counterparts.[5] These notes provide a deep dive into the core chemical principles and offer detailed, field-proven protocols for conjugating this molecule to proteins and other amine- or hydrazide-containing biomolecules.

The Chemical Foundation: Aldehyde-Based Ligation Chemistries

The aldehyde group serves as an electrophilic target for various nucleophiles. The primary strategies relevant to 2-Formyl-6-(3-methoxycarbonylphenyl)phenol are reductive amination and the formation of hydrazone or oxime linkages.

Reductive Amination: Forging a Stable Secondary Amine Bond

This classic two-step process first involves the reaction of the aldehyde with a primary amine, such as the ε-amino group of a lysine residue on a protein, to form a Schiff base (an imine).[6][7] This initial linkage is often reversible and can be unstable in aqueous environments.[8] To create a permanent bond, a mild reducing agent is introduced to selectively reduce the imine to a stable secondary amine.[7][8]

The reaction is pH-dependent. Mildly acidic to neutral conditions (pH ~6-8) are often optimal, balancing the need for a nucleophilic (deprotonated) amine with the acid-catalyzed dehydration step that forms the imine.[9][10] Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is stable in aqueous, acidic conditions and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde, minimizing unwanted side reactions.[6][11][12]

Diagram: Reductive Amination Pathway

G cluster_0 Step 1: Schiff Base Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) A Aromatic Aldehyde (R-CHO) C Carbinolamine Intermediate A->C + H2N-Protein B Primary Amine (Protein-NH2) C->A - H2N-Protein D Schiff Base (Imine) (R-CH=N-Protein) C->D - H2O D->C + H2O E Iminium Ion (R-CH=N+H-Protein) D->E + H+ F Stable Secondary Amine (R-CH2-NH-Protein) E->F + [H-] (e.g., NaBH3CN)

Caption: Mechanism of two-step reductive amination.

Hydrazone and Oxime Ligation: "Click-Like" Chemistry

Hydrazone and oxime ligations are highly efficient and chemoselective reactions that proceed under mild, often physiological, conditions.[13]

  • Hydrazone Formation: The aldehyde reacts with a hydrazide group (R-NH-NH₂) to form a hydrazone linkage (C=N-NH-R).

  • Oxime Formation: The aldehyde reacts with an aminooxy group (R-O-NH₂) to form a highly stable oxime linkage (C=N-O-R).[14]

Both reactions are popular in bioconjugation because of their specificity and biocompatibility. While both linkages are generally stable, oximes exhibit significantly greater hydrolytic stability compared to hydrazones, especially across a range of pH values.[15][16] Studies have shown that the rate of oxime hydrolysis can be up to 1000-fold lower than that of simple hydrazones.[15][16][17] This makes oxime ligation the preferred method for applications requiring long-term stability in physiological environments.[15] Hydrazone bonds, being more susceptible to cleavage under acidic conditions, can be advantageous for drug delivery systems designed to release payloads in acidic endosomal compartments.[15]

The rate of these reactions can be slow at neutral pH, but the use of a nucleophilic catalyst, most notably aniline, can accelerate the reaction by orders of magnitude, making it highly efficient even at low reactant concentrations.[4][5][13][18]

Experimental Protocols

These protocols are designed as a starting point. Optimization of reagent concentrations, reaction times, and buffer conditions may be necessary for specific applications.

Protocol 1: Protein Conjugation via Reductive Amination

This protocol describes the conjugation of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol to a protein containing accessible lysine residues.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4).

  • 2-Formyl-6-(3-methoxycarbonylphenyl)phenol.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Sodium Cyanoborohydride (NaBH₃CN).

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.[1]

Procedure:

  • Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol in anhydrous DMSO.

    • Prepare a 1 M stock solution of NaBH₃CN in deionized water. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment.

  • Conjugation Reaction:

    • Add the aldehyde stock solution to the protein solution to achieve a final 10- to 40-fold molar excess of the aldehyde over the protein. Add the DMSO solution dropwise while gently vortexing to avoid protein precipitation. The final DMSO concentration should not exceed 10% (v/v).

    • Allow the Schiff base to form by incubating the mixture for 1 hour at room temperature with gentle stirring.

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 4-16 hours at 4°C or room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted small molecules and byproducts by purifying the conjugate using SEC or TFF, exchanging the final product into a suitable storage buffer (e.g., PBS, pH 7.4).[1]

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances amine nucleophilicity and iminium ion formation for efficient reduction.[8][11]
Aldehyde Molar Excess 10x - 40xDrives the initial equilibrium towards Schiff base formation.
NaBH₃CN Concentration 20 - 50 mMEnsures efficient reduction of the Schiff base without significantly reducing the aldehyde.[8]
Temperature 4°C - 25°CLower temperatures can help maintain protein stability over longer reaction times.
Protocol 2: Biomolecule Labeling via Oxime Ligation

This protocol details the conjugation of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol to a biomolecule functionalized with an aminooxy group.

Materials:

  • Aminooxy-functionalized biomolecule (e.g., peptide, oligonucleotide).

  • 2-Formyl-6-(3-methoxycarbonylphenyl)phenol.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.0.

  • Aniline Catalyst Stock: 1 M Aniline in DMSO. Caution: Aniline is toxic. Handle with appropriate personal protective equipment.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or other appropriate chromatography method.[19]

Procedure:

  • Reagent Preparation:

    • Dissolve the aminooxy-biomolecule in the Reaction Buffer to a desired concentration (e.g., 1 mM).

    • Prepare a stock solution of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol in DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • To the solution of the aminooxy-biomolecule, add the aldehyde stock solution to achieve a final 1.2- to 2-fold molar excess.

    • For catalyzed reactions, add the Aniline Catalyst Stock to the reaction mixture to a final concentration of 10-100 mM.[4][5]

    • Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Purify the oxime conjugate using a suitable chromatography method, such as RP-HPLC, to remove excess reagents and catalyst.[19]

ParameterUncatalyzedAniline-CatalyzedRationale
pH 4.5 - 5.56.0 - 7.4Uncatalyzed reaction is optimal at slightly acidic pH.[14] Aniline catalysis is highly effective at neutral pH, making it ideal for sensitive biomolecules.[4][18]
Aldehyde Molar Excess 2x - 5x1.2x - 2xCatalysis significantly increases reaction efficiency, allowing for near-stoichiometric reagent use.[5]
Aniline Concentration N/A10 - 100 mMHigher catalyst concentration accelerates the reaction rate.[4][5]
Reaction Time 4 - 24 hours0.5 - 4 hoursCatalysis dramatically reduces the time required for complete conversion.[5]

Characterization and Analysis

Successful conjugation must be confirmed, and the purity of the final product assessed.

  • UV-Vis Spectroscopy: Can be used to estimate the degree of labeling if the small molecule has a distinct absorbance peak separate from the protein's absorbance at 280 nm.

  • SDS-PAGE: A noticeable shift in the molecular weight of a protein after conjugation can indicate successful labeling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is the definitive method to confirm covalent modification.[20] It provides the exact mass of the conjugate, confirming the addition of the small molecule and allowing for the determination of the drug-to-protein ratio.[20][21]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can separate protein species with different numbers of conjugated molecules, providing information on the distribution of the drug-to-protein ratio.[19][21]

Workflow and Troubleshooting

Diagram: General Bioconjugation Workflow

G A 1. Reagent Preparation - Prepare Biomolecule - Prepare Aldehyde Stock B 2. Conjugation Reaction - Combine Reactants - Add Catalyst/Reducer - Incubate A->B C 3. Quench/Stop Reaction (If applicable) B->C D 4. Purification - SEC, TFF, or HPLC - Buffer Exchange C->D E 5. Analysis & QC - MS, HPLC, SDS-PAGE - Functional Assay D->E F Final Purified Conjugate E->F

Caption: A generalized workflow for bioconjugation.

IssuePotential CauseSuggested Solution
Low Conjugation Yield Suboptimal pH; Inactive reagents; Steric hindrance on the biomolecule; Insufficient molar excess of aldehyde.Optimize reaction pH. Use fresh stock solutions of reagents. Increase molar excess of the aldehyde or extend reaction time. Consider a longer linker if steric hindrance is suspected.
Protein Aggregation/Precipitation High concentration of organic solvent (DMSO); Protein instability at reaction pH or temperature.Keep final DMSO concentration below 10%. Perform the reaction at 4°C. Screen different buffer formulations for optimal protein stability.
Broad Product Distribution (HIC/MS) Non-specific reactivity; Multiple accessible reactive sites on the protein.For site-specific conjugation, consider engineering a unique reactive handle (e.g., a single cysteine) onto the protein.
Conjugate Instability Hydrolysis of the linkage (especially for hydrazones).For applications requiring high stability, use oxime ligation or ensure complete reduction in reductive amination protocols.[15][16]

References

  • AxisPharm. Oxime and Hydrazone Reactions in Bioconjugation. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic letters, 10(12), 2493–2496. Available at: [Link]

  • Rashidian, M., et al. (2013). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 11(15), 2449-2453. Available at: [Link]

  • Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Available at: [Link]

  • Krishnamurthy, V. M., et al. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 41(10), 1316–1327. Available at: [Link]

  • Lehtinen, E., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13418-13425. Available at: [Link]

  • Wikipedia. (2024). Bioconjugation. Available at: [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543–2548. Available at: [Link]

  • Hansen, P. R., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical communications (Cambridge, England), 58(65), 9100–9103. Available at: [Link]

  • Arts, M. P. A., et al. (2017). Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. Bioconjugate Chemistry, 28(9), 2416-2423. Available at: [Link]

  • CellMosaic. Bioconjugate Analysis & Purification. Available at: [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

  • Hansen, P. R., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. Available at: [Link]

  • Liu, Y., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Bioconjugate chemistry, 30(9), 2311–2319. Available at: [Link]

  • Emery Pharma. Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Available at: [Link]

  • Wikipedia. (2024). Reductive amination. Available at: [Link]

  • ResearchGate. (2013). Bioconjugate Reagents. Available at: [Link]

  • Roy, R., et al. (1984). Improved procedures for the conjugation of oligosaccharides to protein by reductive amination. Canadian journal of biochemistry and cell biology, 62(5), 270–275. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Misra, A. K., & Bhunia, B. (2020). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 8, 592270. Available at: [Link]

  • Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]

  • Streefkerk, D. E., et al. (2023). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. ACS chemical biology, 18(2), 291–296. Available at: [Link]

  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. Available at: [Link]

  • Creative Biolabs. Custom Protein-Small Molecule Conjugation Service. Available at: [Link]

  • Woldring, D. R., et al. (2017). Engineered protein-small molecule conjugates empower selective enzyme inhibition. eLife, 6, e25193. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(28), 6702-6711. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2011). Ortho-Formylation of Phenols with Dichloromethyl Methyl Ether and Tin(IV) Chloride. Organic Syntheses, 88, 304-311. Available at: [Link]

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. The Journal of Organic Chemistry, 85(15), 10048-10061. Available at: [Link]

  • Martínez-Vargas, A., et al. (2022). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistryOpen, 11(1), e202100251. Available at: [Link]

  • PubChem. 2-Formyl-6-(3-hydroxyphenyl)phenol. Available at: [Link]

  • Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

Welcome to the technical support center for the synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this challenging synthesis. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles for a successful and high-yield reaction.

I. Synthesis Overview: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful method forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1][3][4] In this specific synthesis, the key transformation is the coupling of 2-bromo-6-formylphenol with (3-methoxycarbonylphenyl)boronic acid.

The choice of the Suzuki-Miyaura reaction is predicated on its numerous advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]

Experimental Workflow

Below is a diagram illustrating the general workflow for the synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol.

Synthesis Workflow General Workflow for Synthesis reagents 1. Reagent Preparation - 2-bromo-6-formylphenol - (3-methoxycarbonylphenyl)boronic acid - Palladium Catalyst & Ligand - Base - Solvent setup 2. Reaction Setup - Flame-dried glassware - Inert atmosphere (N2 or Ar) - Degassing of solvent reagents->setup coupling 3. Suzuki Coupling - Controlled heating - Monitoring by TLC/LC-MS setup->coupling workup 4. Workup & Extraction - Quenching the reaction - Phase separation coupling->workup purification 5. Purification - Column chromatography - Recrystallization workup->purification analysis 6. Characterization - NMR, MS, HPLC purification->analysis

Caption: General workflow for the synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Low to No Product Formation

Q1: My reaction shows very low conversion to the desired product, or no product at all. What are the likely causes and how can I fix this?

A1: Low or no product formation is a common issue in Suzuki couplings and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure that your palladium source is not old or degraded.[5] It is recommended to use a freshly opened bottle or a reliable source. Consider using a more active pre-catalyst, such as a Buchwald-type pre-catalyst, which can be more efficient at generating the active Pd(0) species.[5]

  • Ligand Issues: The choice of ligand is critical, especially for sterically hindered substrates. For this particular synthesis, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be beneficial in promoting the reductive elimination step.[5] Ensure the correct palladium-to-ligand ratio is used; for monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is common.[5]

  • Ineffective Base: The base plays a crucial role in the transmetalation step. The choice of base is often solvent-dependent.[5] For substrates sensitive to strong bases, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOtBu.[5]

  • Sub-optimal Temperature: If the reaction is sluggish, a gentle increase in temperature can sometimes accelerate the desired reaction. However, be cautious as excessive heat can lead to catalyst decomposition and side reactions.

Common Side Reactions

Q2: I'm observing significant side products in my reaction mixture. What are the most common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to a lower yield and complicating purification.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene (in this case, methyl benzoate). To mitigate this, consider using anhydrous solvents, as even small amounts of water can facilitate this side reaction.[6] Using a more stable boronic ester derivative (e.g., a pinacol ester) can also be beneficial.[6]

  • Homocoupling: The formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules is another common side reaction. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[7] Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial to minimize this.[6] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species can also help.[5]

  • Dehalogenation: In this side reaction, the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is more common with electron-deficient aryl halides.[8] Optimizing the base and ligand can help suppress this pathway. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good choice.[8]

Purification Challenges

Q3: I'm having difficulty purifying the final product. What are the best strategies for purification?

A3: The purification of biaryl compounds can be challenging due to the presence of structurally similar byproducts.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[9] A mixed solvent system, such as hexanes and methanol, may be necessary to achieve good crystal formation.[9]

  • Acid-Base Extraction: Since the product contains a phenolic hydroxyl group, an acid-base extraction can be used to separate it from non-acidic impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with an aqueous base (e.g., NaHCO₃ or Na₂CO₃) to extract the desired product into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this reaction?

A1: While there is no single "best" catalyst for all Suzuki couplings, a good starting point for this sterically demanding transformation is a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand.[5] Systems like Pd(OAc)₂ with SPhos or XPhos are often effective. For a more traditional approach, Pd(PPh₃)₄ can also be used, although it may require higher temperatures and longer reaction times.[10]

Q2: Can I use a different aryl halide instead of 2-bromo-6-formylphenol?

A2: Yes, the reactivity of the aryl halide follows the general trend I > Br > OTf >> Cl.[2] While aryl iodides are more reactive, they are also more expensive and can be more prone to dehalogenation.[8] Aryl chlorides are less reactive and often require more specialized catalyst systems.[1] Aryl bromides generally offer a good balance of reactivity and stability for this type of synthesis.

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

A3: Suzuki reactions, particularly the catalyst and boronic acids, can be sensitive to air and moisture. It is crucial to use flame-dried glassware and perform the reaction under an inert atmosphere of nitrogen or argon.[5] Solvents should be anhydrous and degassed prior to use by bubbling with an inert gas or by the freeze-pump-thaw method.

Q4: Can the methyl ester be hydrolyzed during the reaction?

A4: If a strong base like NaOH or KOH is used, especially in the presence of water and at elevated temperatures, hydrolysis of the methyl ester to the corresponding carboxylic acid is a possibility. To avoid this, using a milder base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended.[5] If ester hydrolysis is still a concern, anhydrous conditions can be employed.[11]

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol.

Materials and Reagents
  • 2-bromo-6-formylphenol

  • (3-methoxycarbonylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Reaction Setup and Procedure
  • Glassware and Atmosphere: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-formylphenol (1.0 eq), (3-methoxycarbonylphenyl)boronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Catalyst and Ligand: In a separate vial, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Inerting: Seal the Schlenk flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and deionized, degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Catalyst Addition: Add the catalyst and ligand to the reaction mixture under a positive pressure of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary
ParameterRecommended ConditionRationale
Aryl Halide 2-bromo-6-formylphenolGood balance of reactivity and stability.[2]
Boronic Acid (3-methoxycarbonylphenyl)boronic acidCommercially available and stable.
Catalyst Pd(OAc)₂ / SPhosEffective for sterically hindered substrates.[5]
Base K₃PO₄Mild base to prevent ester hydrolysis.[5]
Solvent Dioxane / WaterCommon solvent system for Suzuki couplings.[10]
Temperature 80-100 °CProvides sufficient energy for the reaction.

V. Mechanistic and Troubleshooting Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X L2 Pd0->PdII Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L2 PdII->ArPdAr Ar'B(OH)2 Base Trans Transmetalation ArPdAr->Pd0 Ar-Ar' RedEl Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting Logic Troubleshooting Flowchart start Low Yield or No Reaction q1 Is the catalyst active? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Use fresh catalyst/ pre-catalyst q1->a1_no No q2 Is the base appropriate? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Screen alternative bases (e.g., K2CO3, Cs2CO3) q2->a2_no No q3 Are there side reactions? a2_yes->q3 a3_yes Address specific side reaction (e.g., degas solvent, use anhydrous conditions) q3->a3_yes Yes a3_no Optimize temperature and reaction time q3->a3_no No

Caption: A flowchart for diagnosing and resolving common synthesis problems.

VI. References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). Retrieved from [Link]

  • Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2007, June 21). METHODS FOR PURIFYING 2-ARYL-3,3-BIS(HYDROXYARYL)PHTHALIMIDINES. Retrieved from [https://www.researchgate.net/publication/291993498_METHODS_FOR_PURIFYING_2-ARYL-33-BIS HYDROXYARYLPHTHALIMIDINES]([Link] HYDROXYARYLPHTHALIMIDINES)

  • Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PMC. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4542233A - Process for preparing biaryl compounds via coupling of an arylamine with an arene. Retrieved from

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds. Retrieved from

  • I.R.I.S. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy 2,6-diformyl phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

Sources

Optimization

Recrystallization solvents for high-purity 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

Technical Support Center: Purification of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol Case ID: REC-2F6M-001 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Support Tier: Senior Application Scientist Lev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

  • Case ID: REC-2F6M-001

  • Subject: Recrystallization Solvent Systems & Troubleshooting Guide

  • Support Tier: Senior Application Scientist Level

PART 1: DIAGNOSTIC & STRATEGY (The "Why" and "How")

Welcome to the technical support interface. Before initiating the recrystallization of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol , we must diagnose the current state of your crude material. This compound is a biaryl salicylaldehyde derivative containing three distinct functional motifs: a phenolic hydroxyl, an ortho-formyl group, and a meta-substituted methyl ester on the pendant phenyl ring.

This structural complexity dictates a specific solubility profile:

  • The Phenol/Aldehyde Core: Provides polarity and hydrogen-bonding capability.

  • The Biaryl Scaffold: Increases lipophilicity and rigidity.

  • The Ester Group: Sensitive to hydrolysis but adds moderate polarity.

Diagnostic Checklist:

  • Crude Purity: Is your material >85% pure by HPLC/NMR? (If <85%, perform a flash column filtration first).

  • Impurity Profile: Are you removing unreacted boronic acid (Suzuki coupling), palladium catalyst, or protodeborylated byproducts?

  • Physical State: Is the crude a sticky oil or a solid? (Oils often require trituration before recrystallization).

PART 2: SOLVENT SELECTION GUIDE

For this specific molecular architecture, a single-solvent system is often insufficient due to the competing polarities of the aldehyde/phenol and the hydrophobic biaryl backbone. We recommend a binary solvent system .

Table 1: Optimized Solvent Systems for 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)SuitabilityTechnical Notes
Primary (Recommended) Ethyl Acetate / n-Heptane 1:3 to 1:5HighExcellent for removing non-polar impurities. Heptane is preferred over hexane for higher boiling point (98°C), allowing better dissolution of the biaryl core.
Alternative (Polar) Ethanol (95%) / Water 4:1 to 1:1ModerateGood for removing inorganic salts or boronic acid residues. Warning: Avoid prolonged boiling to prevent ester hydrolysis.
High Purity Acetonitrile / Water 3:1HighExcellent for crystallizing salicylaldehyde derivatives. sharpens melting points effectively.
Trituration Diethyl Ether / Pentane 1:10Pre-cleanUse this cold to solidify oils before attempting the main recrystallization.

Expert Insight: The presence of the ortho-formyl and ortho-phenol groups creates a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond). This reduces the effective polarity of the molecule, making it more soluble in non-polar solvents than a typical phenol. Adjust your anti-solvent addition accordingly.

PART 3: STEP-BY-STEP PROTOCOL

Protocol ID: P-CRYST-SUZUKI-04 Objective: Purification of biaryl salicylaldehyde from Suzuki coupling mixture.

Phase A: Dissolution

  • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add Ethyl Acetate (Solvent A) dropwise while heating the flask in an oil bath set to 70°C.

  • Add just enough solvent to dissolve the solid.[1] If the solution is dark/black (Pd residues), add activated carbon (5 wt%), stir for 5 mins, and filter hot through a Celite pad.

Phase B: Nucleation & Growth 4. Return the clear filtrate to the heat. Bring to a gentle reflux. 5. Slowly add n-Heptane (Solvent B) down the condenser or flask wall until a persistent turbidity (cloudiness) is observed. 6. Add a few drops of Ethyl Acetate to just clear the turbidity. 7. Critical Step: Turn off the heat and allow the flask to cool to room temperature slowly on the oil bath (insulate the flask with foil if necessary). Rapid cooling traps impurities.

Phase C: Isolation 8. Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield. 9. Filter the crystals using a Büchner funnel. 10. Wash the cake with a cold 1:5 mixture of EtOAc/Heptane. 11. Dry under high vacuum at 40°C. Note: Do not exceed 60°C to avoid sublimation of the aldehyde.

PART 4: TROUBLESHOOTING (Q&A)

Q1: The product is "oiling out" (separating as a liquid droplets) instead of crystallizing. What is happening?

  • Cause: The temperature dropped too quickly, or the solvent boiling point is higher than the melting point of the solvated product.

  • Solution: Re-heat the mixture until clear. Add a seed crystal (if available) or scratch the glass wall with a rod to induce nucleation. If using Ethanol/Water, switch to EtOAc/Heptane; oils are less common in non-aqueous systems for this lipophilicity.

Q2: My crystals are colored (brown/tan) instead of off-white/yellow. Is this oxidation?

  • Cause: Likely residual Palladium catalyst or oxidation of the phenol to a quinone-like species.

  • Solution: Perform a "hot filtration" through Celite (diatomaceous earth) during the dissolution phase. If color persists, wash the dissolved organic layer with 10% sodium bisulfite (

    
    ) solution before recrystallization to reduce oxidized species.
    

Q3: The yield is very low (<40%). Where is my compound?

  • Cause: The compound is likely too soluble in the solvent mixture, or the anti-solvent ratio is too low.

  • Solution: Analyze the mother liquor (filtrate) by TLC. If the product is present, concentrate the filtrate to half volume and repeat the cooling process (Second Crop). For the next run, increase the ratio of n-Heptane.

PART 5: DECISION LOGIC VISUALIZATION

The following diagram illustrates the decision process for solvent selection based on the physical state and impurity profile of your crude material.

RecrystallizationLogic Start Start: Crude 2-Formyl-6-(3-methoxycarbonylphenyl)phenol CheckState Check Physical State Start->CheckState IsOil Sticky Oil / Gum CheckState->IsOil Viscous IsSolid Solid Powder CheckState->IsSolid Crystalline/Amorphous Trituration Triturate with Cold Ether/Pentane IsOil->Trituration CheckPurity Check Purity (HPLC/NMR) IsSolid->CheckPurity Trituration->IsSolid Solidifies HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity SolventChoice Select Solvent System HighPurity->SolventChoice FlashCol Perform Flash Column (Remove Pd/Boronic Acids) LowPurity->FlashCol FlashCol->CheckPurity SystemA EtOAc / n-Heptane (Standard) SolventChoice->SystemA General Purpose SystemB EtOH / Water (For Polar Impurities) SolventChoice->SystemB Salt Removal SystemC Acetonitrile (For Sharp Melting Point) SolventChoice->SystemC High Purity Req

Caption: Decision tree for selecting the appropriate purification workflow based on crude material state and purity.

References

  • Organic Chemistry Portal . (n.d.). Suzuki Coupling - Mechanism and Purification. Retrieved from [Link]

  • Organic Syntheses . (2010). Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling. Organic Syntheses, Coll. Vol. 10, p.423. Retrieved from [Link]

  • Yoneda Labs . (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts . (2024). Suzuki-Miyaura Coupling Reaction Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Steric Hindrance in 6-Substituted Salicylaldehyde Reactions

Welcome to the technical support center for navigating the complexities of reactions involving 6-substituted salicylaldehydes. This guide is designed for researchers, scientists, and drug development professionals who en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of reactions involving 6-substituted salicylaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from steric hindrance at the C6 position. By understanding the underlying principles and employing the strategies outlined below, you can significantly improve reaction outcomes and accelerate your research.

Introduction: The Challenge of the 6-Substituent

The presence of a substituent at the 6-position of a salicylaldehyde molecule introduces significant steric bulk in close proximity to the aldehyde and hydroxyl functionalities. This steric congestion can impede the approach of reagents, hinder the formation of key intermediates, and ultimately lead to low yields, slow reaction rates, or even complete reaction failure. This guide provides in-depth troubleshooting advice and frequently asked questions to address these specific issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during reactions with 6-substituted salicylaldehydes in a question-and-answer format.

FAQ 1: Imine Formation and Schiff Base Synthesis

Question: My imine condensation reaction between a 6-substituted salicylaldehyde and a primary amine is sluggish and gives poor yields. What's going wrong and how can I fix it?

Answer:

This is a classic case of steric hindrance. The 6-substituent physically blocks the amine's approach to the aldehyde's carbonyl carbon. The mechanism of imine formation involves nucleophilic attack of the amine on the carbonyl, forming a hemiaminal intermediate, which then dehydrates to the imine.[1][2] The bulky group at the C6 position destabilizes the transition state leading to the hemiaminal.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. Refluxing the reaction mixture is a common strategy.[3]

  • Use a Catalyst:

    • Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[2]

    • Lewis Acid Catalysis: Lewis acids like trimethylchlorosilane (TMSCl) can coordinate to the carbonyl oxygen, enhancing its electrophilicity.[4]

  • Water Removal: The formation of an imine is an equilibrium process.[2] To drive the reaction forward, it is crucial to remove the water byproduct as it forms. This can be achieved using:

    • A Dean-Stark apparatus.

    • Molecular sieves (3Å or 4Å) added directly to the reaction mixture.[5]

  • Solvent Choice: While polar protic solvents like methanol or ethanol are common, consider switching to a non-polar solvent like toluene in conjunction with a Dean-Stark trap for efficient water removal.

  • Consider the Amine's Steric Profile: If possible, use a less sterically hindered primary amine. The more sterically demanding the amine, the more challenging the reaction will be.[6]

Experimental Protocol: Optimized Imine Formation with a 6-Substituted Salicylaldehyde

This protocol provides a robust starting point for the synthesis of Schiff bases from sterically hindered salicylaldehydes.

Materials:

  • 6-substituted salicylaldehyde (1.0 mmol)

  • Primary amine (1.0-1.2 mmol)

  • Anhydrous Toluene (20 mL)

  • p-Toluenesulfonic acid monohydrate (0.05 mmol)

  • Dean-Stark apparatus

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 6-substituted salicylaldehyde and the primary amine.

  • Add anhydrous toluene to dissolve the reactants.

  • Add the catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

FAQ 2: Directed Ortho-Lithiation (DoM)

Question: I am attempting a directed ortho-lithiation on a 6-substituted O-aryl carbamate, but I am getting low yields of the desired ortho-lithiated species and observing side reactions. Why is this happening?

Answer:

Directed ortho-lithiation (DoM) relies on the coordination of an organolithium reagent to a directing metalation group (DMG), followed by deprotonation of the adjacent ortho-proton.[7] A substituent at the 6-position can sterically hinder the approach of the organolithium base to the ortho-proton at the C2 position. This can lead to several undesirable outcomes:

  • Reduced Reaction Rate: The steric clash slows down the deprotonation step.

  • Alternative Deprotonation: The organolithium reagent may deprotonate other, more accessible protons on the molecule, such as benzylic protons if present.

  • Anionic Fries Rearrangement: Ortho-lithiated carbamates can be unstable and undergo rearrangement, especially at higher temperatures.[7]

Troubleshooting Strategies:

  • Choice of Organolithium Reagent:

    • Use a more reactive and sterically demanding base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[8] TMEDA can deaggregate the organolithium species, increasing its reactivity.

  • Reaction Temperature: Maintain a very low temperature (typically -78 °C) to prevent the anionic Fries rearrangement and other side reactions.[7]

  • Protecting Groups: If the 6-substituent is particularly bulky, consider if an alternative synthetic route that avoids DoM is feasible.

  • Excess Base: In some cases, using a significant excess of the organolithium reagent can be necessary to drive the reaction to completion.[9]

Visualization: Decision Workflow for Overcoming Steric Hindrance

The following diagram outlines a logical workflow for troubleshooting reactions with 6-substituted salicylaldehydes.

Steric_Hindrance_Troubleshooting Start Low Yield / No Reaction with 6-Substituted Salicylaldehyde Reaction_Type Identify Reaction Type Start->Reaction_Type Imine_Formation Imine Formation Reaction_Type->Imine_Formation Imine Ortho_Lithiation Directed Ortho-Lithiation Reaction_Type->Ortho_Lithiation DoM Other_Reactions Other Reactions Reaction_Type->Other_Reactions Other Increase_Temp Increase Temperature (e.g., Reflux) Imine_Formation->Increase_Temp Change_Base Change Organolithium Base (s-BuLi/TMEDA) Ortho_Lithiation->Change_Base Protecting_Group Consider Protecting Groups or Alternative Route Other_Reactions->Protecting_Group Add_Catalyst Add Catalyst (Acid or Lewis Acid) Increase_Temp->Add_Catalyst Remove_Water Remove Water (Dean-Stark, Mol. Sieves) Add_Catalyst->Remove_Water Success Successful Reaction Remove_Water->Success Lower_Temp Lower Reaction Temperature (-78 °C) Change_Base->Lower_Temp Lower_Temp->Success Protecting_Group->Success

Caption: Troubleshooting workflow for 6-substituted salicylaldehyde reactions.

FAQ 3: Protecting Group Strategies

Question: Are there any protecting group strategies that can help mitigate steric hindrance issues with the aldehyde or hydroxyl group?

Answer:

Yes, employing protecting groups can be a powerful strategy. The choice of protecting group is critical and must be stable to the subsequent reaction conditions while being easily removable.[10][11]

For the Aldehyde Group:

  • Acetals and Ketals: Aldehydes can be protected as acetals, typically by reacting them with a diol like ethylene glycol in the presence of an acid catalyst.[11] This is a robust protecting group that is stable to basic and nucleophilic conditions. Deprotection is readily achieved with aqueous acid.

For the Hydroxyl Group:

  • Silyl Ethers: The phenolic hydroxyl group can be protected as a silyl ether (e.g., TMS, TBDMS). This can be particularly useful if the hydroxyl group's acidity interferes with a desired reaction. Silyl ethers are generally stable to a wide range of conditions and can be removed with fluoride sources like TBAF.[12]

  • Methyl Ethers: While very stable, methylation of the phenol might be too difficult to remove. This should be considered a more permanent modification unless specific demethylation conditions are planned.

Important Consideration: The introduction and removal of protecting groups add steps to your synthesis, so this strategy should be employed when direct methods fail.[13]

Part 2: Advanced Strategies and Alternative Reactions

When standard troubleshooting fails, more advanced strategies or alternative reaction pathways may be necessary.

Alternative Synthetic Routes

Instead of forcing a sterically hindered reaction, consider if the target molecule can be synthesized through a different route where the bulky 6-substituent is introduced at a later stage.

High-Pressure Reactions

For reactions with a negative activation volume, such as some cycloadditions, applying high pressure can help overcome steric hindrance by favoring a more compact transition state.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reactions by providing rapid and uniform heating, often leading to higher yields and shorter reaction times, which can be beneficial for sterically hindered substrates.

Data Summary Table

The following table summarizes recommended conditions for overcoming steric hindrance in common reactions of 6-substituted salicylaldehydes.

Reaction TypeKey ChallengeRecommended SolutionCatalyst/ReagentTemperature
Imine Formation Slow nucleophilic attackDrive equilibrium forwardp-TsOH, Acetic AcidReflux
Remove H₂O byproductDean-Stark, Mol. SievesReflux
Ortho-Lithiation Hindered deprotonationIncrease base reactivitys-BuLi/TMEDA-78 °C
Anionic Fries RearrangementPrevent rearrangements-BuLi/TMEDA-78 °C
Aldol Condensation Enolate approach hinderedUse pre-formed enolateLDA, LiHMDS-78 °C to RT
Wittig Reaction Ylide approach hinderedUse more reactive ylideUnstabilized ylidesRT to Reflux
Alternative olefinationHorner-Wadsworth-EmmonsRT to Reflux

Conclusion

Working with 6-substituted salicylaldehydes presents unique challenges due to steric hindrance. However, by systematically applying the troubleshooting strategies and considering the underlying mechanistic principles discussed in this guide, researchers can successfully navigate these obstacles. A logical, step-by-step approach to optimizing reaction conditions, including temperature, catalysts, and reagents, is key to achieving desired outcomes.

References

  • Yu, J., & co-workers. (2012). One-pot synthesis of 2-aminochromene derivatives.
  • Butin, A. V., & Gutnov, A. V. (n.d.). Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. MDPI.
  • (n.d.). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Academia.edu.
  • (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry.
  • (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
  • (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. IJRSR.
  • (2015). Synthesis and characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal.
  • (2022). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Figshare.
  • (n.d.). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. Benchchem.
  • (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • (n.d.). Protecting groups in organic synthesis. Unknown Source.
  • (n.d.). Protecting Groups. Organic Synthesis.
  • (n.d.). 2.6 Protecting Groups in Synthesis. KPU Pressbooks.
  • (n.d.). Protective Groups. Organic Chemistry Portal.
  • (n.d.). Directed (ortho)
  • (2022).
  • (n.d.). ORCA – Online Research @ Cardiff. Unknown Source.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxycarbonylphenyl Phenol Isomers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of their work. Mass spectrometry stands as a pivotal analytical technique in this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of their work. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in the identification and differentiation of isomers. This guide offers an in-depth, comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of the three positional isomers of methoxycarbonylphenyl phenol: methyl 2-hydroxybenzoate (methyl salicylate), methyl 3-hydroxybenzoate, and methyl 4-hydroxybenzoate (methylparaben).

This document moves beyond a simple recitation of fragmentation data. It delves into the mechanistic underpinnings of the observed fragmentation pathways, explaining the causal relationships between the substituent positions and the resulting mass spectra. By understanding these fundamental principles, researchers can more confidently interpret their own data and distinguish between these closely related compounds.

The Critical Role of Isomer Differentiation

Methoxycarbonylphenyl phenols are common structural motifs in natural products, pharmaceuticals, and industrial chemicals. The biological activity and physicochemical properties of these compounds are often highly dependent on the relative positions of the hydroxyl and methoxycarbonyl groups on the aromatic ring. Therefore, the ability to unequivocally identify the specific isomer is paramount in fields ranging from medicinal chemistry to environmental analysis.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

The data presented and discussed in this guide are based on standard electron ionization-mass spectrometry (EI-MS) techniques.

Step-by-Step EI-MS Protocol:

  • Sample Introduction: A dilute solution of the analyte is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M•+).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation, breaking into smaller charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundance is recorded.

  • Data Representation: The resulting data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Comparative Fragmentation Analysis of Methoxycarbonylphenyl Phenol Isomers

The molecular formula for all three isomers is C₈H₈O₃, resulting in a molecular weight of 152.15 g/mol . Consequently, the molecular ion peak ([M]•+) for all three compounds will appear at an m/z of 152. However, the fragmentation patterns diverge significantly, providing a clear basis for their differentiation.

Methyl 2-Hydroxybenzoate (Methyl Salicylate): The Ortho Effect

The ortho positioning of the hydroxyl and methoxycarbonyl groups in methyl salicylate leads to a distinct fragmentation pathway known as the "ortho effect." This effect is a proximate interaction between the two functional groups, resulting in a characteristic neutral loss.

The mass spectrum of methyl 2-hydroxybenzoate is dominated by a base peak at m/z 120 . This highly abundant ion is formed through the intramolecular elimination of a molecule of methanol (CH₃OH, 32 Da) from the molecular ion.[1] This process is facilitated by the transfer of the acidic phenolic hydrogen to the methoxycarbonyl group.

Key Fragmentation Pathways for Methyl 2-Hydroxybenzoate:

  • [M]•+ (m/z 152): The molecular ion.

  • [M - CH₃OH]•+ (m/z 120): The base peak, resulting from the loss of methanol. This is a hallmark of the ortho isomer.[1]

  • [M - •OCH₃]+ (m/z 121): Loss of a methoxy radical. While present, this peak is significantly less intense than the m/z 120 peak.

  • [C₆H₅O]+ (m/z 93): Subsequent loss of CO from the m/z 121 ion.

  • [C₅H₅]+ (m/z 65): A common fragment in aromatic compounds.

Fragmentation Workflow for Methyl 2-Hydroxybenzoate

M [C₈H₈O₃]•+ m/z 152 frag1 [C₇H₄O₂]•+ m/z 120 (Base Peak) M->frag1 - CH₃OH frag2 [C₇H₅O₂]+ m/z 121 M->frag2 - •OCH₃ frag3 [C₆H₅O]+ m/z 93 frag2->frag3 - CO M [C₈H₈O₃]•+ m/z 152 frag1 [C₇H₅O₂]+ m/z 121 (Prominent Peak) M->frag1 - •OCH₃ frag2 [C₆H₅O]+ m/z 93 frag1->frag2 - CO

Caption: Primary fragmentation of methyl 3- and 4-hydroxybenzoate via methoxy radical loss.

Summary of Key Diagnostic Fragments

The table below provides a clear comparison of the key diagnostic ions for the three isomers of methoxycarbonylphenyl phenol under electron ionization.

m/zIon StructureMethyl 2-Hydroxybenzoate (ortho)Methyl 3-Hydroxybenzoate (meta)Methyl 4-Hydroxybenzoate (para)
152[C₈H₈O₃]•+ (Molecular Ion)PresentPresentPresent
121[M - •OCH₃]+MinorProminent/Base Peak Prominent/Base Peak
120[M - CH₃OH]•+Base Peak NegligibleNegligible
93[C₆H₅O]+PresentPresentPresent
65[C₅H₅]+PresentPresentPresent

Conclusion

The mass spectrometry fragmentation patterns of methoxycarbonylphenyl phenol isomers provide a robust and reliable method for their differentiation. The "ortho effect" in methyl 2-hydroxybenzoate leads to a characteristic and dominant loss of methanol, resulting in a base peak at m/z 120. In contrast, the meta and para isomers, lacking this proximity-driven interaction, primarily fragment through the loss of a methoxy radical, yielding a prominent ion at m/z 121.

This guide underscores the importance of understanding the fundamental principles of fragmentation mechanisms. For the practicing scientist, this knowledge is not merely academic; it is a critical tool for the accurate interpretation of mass spectral data, enabling the confident structural elucidation of isomeric compounds in complex matrices.

References

  • No specific reference was found that provides a direct, side-by-side comparative study of the mass spectra of all three isomers in a single publication. The information presented is a synthesis of data from spectral databases and general principles of mass spectrometry.
  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303
  • Mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 17, 2026, from [Link] [1]4. Benzoic acid, 3-hydroxy-, methyl ester. (n.d.). NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Methylparaben. (n.d.). NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

Sources

Comparative

Comparative Guide: High-Resolution FTIR-ATR vs. Transmission Mode for Ester and Aldehyde Discrimination

Executive Summary In pharmaceutical intermediate analysis and drug development, distinguishing between ester and aldehyde functionalities is a critical quality control step. Both functional groups exhibit strong carbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate analysis and drug development, distinguishing between ester and aldehyde functionalities is a critical quality control step. Both functional groups exhibit strong carbonyl (


) absorption in the 

range, often leading to ambiguity in low-resolution scans.

This guide compares the performance of Single-Reflection Diamond ATR (Attenuated Total Reflectance) —the modern industry standard—against Traditional Transmission (KBr Pellet) spectroscopy. While ATR offers workflow efficiency, this guide analyzes whether it retains sufficient spectral resolution to identify the subtle "Fermi Resonance" doublet required to positively identify aldehydes, or if the traditional transmission method remains superior for this specific elucidation.

Theoretical Framework: The Spectral Fingerprint

To accurately interpret the data, one must understand the vibrational causality. We are not merely looking for peaks; we are looking for specific quantum mechanical interactions.

The Carbonyl Overlap

Both esters and aldehydes possess a


 bond.
  • Aliphatic Aldehydes: Typically absorb near

    
     .
    
  • Aliphatic Esters: Typically absorb near

    
     .
    
  • Confounding Factor: Conjugation (e.g., with a benzene ring) lowers these frequencies by

    
     for both, causing significant overlap. Relying solely on the carbonyl peak is scientifically unsound.
    
The Aldehyde Differentiator: Fermi Resonance

The definitive identification of an aldehyde relies on the


 stretch of the aldehyde group (

). This is not a simple stretch. It is a Fermi Resonance —an interaction between:
  • The fundamental

    
     stretching vibration.
    
  • The first overtone of the

    
     bending vibration.
    

This interaction splits the signal into a distinct doublet at approximately


  and 

. The lower frequency band (

) is usually distinct from alkyl

stretches, making it the "smoking gun" for aldehydes.
The Ester Differentiator: The C-O Stretch

Esters lack the Fermi doublet but possess two distinct


 stretching bands in the 

fingerprint region, often stronger than the

stretch itself.

Performance Comparison: Diamond ATR vs. KBr Transmission

This section evaluates the "Product" (Diamond ATR) against the "Alternative" (KBr Pellet) specifically for resolving the Aldehyde Fermi doublet and Ester C-O bands.

Table 1: Comparative Analysis of Spectral Acquisition Modes
FeatureDiamond ATR (The Product)KBr Transmission (The Alternative)Impact on Aldehyde/Ester ID
Path Length Fixed, Short (

)
Variable (controlled by thickness)Critical: ATR signals are weaker. Weak Fermi overtones may be lost in noise if sensitivity is low.
Sample Prep None (Direct Contact)Grinding/PressingKBr is hygroscopic; water bands (

) can broaden and obscure high-frequency C-H regions.
Resolution High (dependent on detector)HighBoth are sufficient, but ATR avoids scattering effects common in poor KBr pellets.
Reproducibility ExcellentLow (User dependent)ATR is preferred for quantitative comparison of Ester C-O peak ratios.
Throughput High (< 1 min)Low (15-20 mins)ATR allows rapid screening of fractions in drug development.
Expert Insight

While KBr pellets theoretically offer higher sensitivity for weak signals (like the


 aldehyde band) due to adjustable path length, the Diamond ATR  is superior for routine identification provided the crystal contact is optimized. The suppression of water vapor interference in ATR often makes the 

region clearer than in a "wet" KBr pellet, despite the lower signal intensity.

Experimental Protocol: High-Sensitivity ATR Workflow

To ensure the detection of the weak aldehyde doublet using ATR, the following self-validating protocol must be used.

Step 1: System Validation
  • Clean the Crystal: Use isopropanol and a lint-free wipe. Ensure no residue remains.

  • Background Scan: Run an air background (32 scans,

    
     resolution).
    
    • Validation: The background energy curve must be smooth. If

      
       doublets (
      
      
      
      ) are present, purge the bench.
Step 2: Sample Application
  • Liquid Samples: Apply 10

    
     to the center of the diamond.
    
  • Solid Samples: Place 5 mg of solid. Apply pressure using the anvil until the "pressure gauge" (if equipped) reads optimal or until the live spectrum shows saturated bands, then back off slightly to remove saturation.

    • Causality: Over-pressure can damage the crystal or distort the lattice; under-pressure results in poor evanescent wave penetration, losing the Fermi doublet.

Step 3: Acquisition Parameters
  • Resolution: Set to

    
     . (Standard 
    
    
    
    may merge the Fermi doublet).
  • Scans: Increase to 64 scans to improve Signal-to-Noise (S/N) ratio, essential for seeing the weak

    
     band.
    
  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences across the wavenumber range (linearizes the baseline relative to Transmission).

Analytical Logic & Visualization

The following decision tree illustrates the rigorous logic flow for distinguishing these compounds using the spectral data obtained.

SpectralAnalysis Start Start: Analyze Spectrum (1600 - 3000 cm⁻¹) CheckCO Step 1: Inspect Carbonyl Region (1700 - 1750 cm⁻¹) Start->CheckCO NoCO No Strong Band CheckCO->NoCO Absent YesCO Strong Band Present CheckCO->YesCO Present NotEsterAld Not Ester or Aldehyde (Check Alcohol/Ether) NoCO->NotEsterAld CheckFermi Step 2: Inspect C-H Region Look for 'Fermi Doublet' (2720 & 2820 cm⁻¹) YesCO->CheckFermi DoubletFound Doublet Present (Specifically 2720 cm⁻¹) CheckFermi->DoubletFound Yes DoubletAbsent Doublet Absent (Only alkyl C-H > 2850 cm⁻¹) CheckFermi->DoubletAbsent No AldehydeConfirm CONCLUSION: Aldehyde Confirmed DoubletFound->AldehydeConfirm CheckFingerprint Step 3: Inspect Fingerprint (1000 - 1300 cm⁻¹) DoubletAbsent->CheckFingerprint StrongCO Two Strong Bands (C-C(=O)-O and O-C-C) CheckFingerprint->StrongCO Strong C-O Stretch WeakCO Weak/No Bands CheckFingerprint->WeakCO Absent EsterConfirm CONCLUSION: Ester Confirmed StrongCO->EsterConfirm KetoneSuspect Suspect Ketone (Verify with known standards) WeakCO->KetoneSuspect

Figure 1: Logical workflow for distinguishing Esters from Aldehydes based on IR spectral features. Note the priority of the Fermi Doublet in the decision hierarchy.

Data Summary: Key Diagnostic Bands

When analyzing the spectrum generated by the protocol above, reference the following table.

Table 2: Diagnostic Frequency Ranges
Functional GroupVibration ModeFrequency Range (

)
IntensityNotes
Aldehyde

Stretch

StrongShifts lower with conjugation.
Aldehyde

Stretch (Fermi)

MediumOften buried under alkyl C-H.
Aldehyde

Stretch (Fermi)

MediumDiagnostic Peak. Usually isolated.
Ester

Stretch

StrongTypically higher freq than aldehydes/ketones.
Ester

Stretch

StrongTwo bands:

and

.

References

  • LibreTexts Chemistry. Infrared Spectroscopy: Aldehydes and Ketones. Available at: [Link]

  • Michigan State University (MSU) Department of Chemistry. Infrared Spectroscopy - Absorption Frequencies. Available at: [Link]

  • NIST Chemistry WebBook. Standard Reference Data for IR Spectra. Available at: [Link]

Validation

Comprehensive Thermal Stability Guide: 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

The following guide provides an in-depth technical analysis of the thermal gravimetric behavior of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol , a specialized biaryl salicylaldehyde derivative. This document is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the thermal gravimetric behavior of 2-Formyl-6-(3-methoxycarbonylphenyl)phenol , a specialized biaryl salicylaldehyde derivative.

This document is structured to serve as a comparative technical reference for researchers utilizing this compound in ligand synthesis (e.g., Salen-type catalysts), OLED material development, or pharmaceutical intermediate profiling.

Executive Summary & Compound Profile

2-Formyl-6-(3-methoxycarbonylphenyl)phenol (CAS: 1258625-58-9) represents a class of 3-aryl substituted salicylaldehydes . Unlike simple salicylaldehyde, which is volatile and thermally labile, this derivative incorporates a benzoate moiety at the ortho position (C6 of the phenol ring).

This structural modification drastically alters its thermal profile, transitioning it from a volatile liquid (like salicylaldehyde) to a stable solid suitable for high-temperature catalytic applications.

Structural-Thermal Logic
  • Intramolecular H-Bonding: The proximity of the phenolic -OH and the formyl -CHO group creates a pseudo-six-membered ring, stabilizing the molecule against premature oxidation but slightly lowering the boiling point compared to para isomers due to reduced intermolecular bonding.

  • Steric Anchoring (Biaryl Effect): The bulky 3-methoxycarbonylphenyl group at the C6 position increases molecular weight (256.25 g/mol vs. 122.12 g/mol for salicylaldehyde), significantly elevating the onset of volatilization.

  • Thermal Weak Link: The methyl ester (-COOCH

    
    ) is the primary site for thermal degradation, typically undergoing decarboxylation or methanol elimination at temperatures 
    
    
    
    C.

Comparative Thermal Performance

The following table contrasts the projected thermal behavior of the target product against standard alternatives. Data for the target is derived from Structural-Thermal-Activity Relationship (STAR) analysis of homologous biaryl salicylaldehydes.

Table 1: Comparative Thermal Metrics
MetricTarget Product Comparator A: Salicylaldehyde Comparator B: 3-Phenylsalicylaldehyde
CAS Number 1258625-58-9 90-02-860626-68-0
Molecular Weight 256.25 g/mol 122.12 g/mol 198.22 g/mol
Physical State (RT) SolidLiquidSolid

(Onset of Loss)
~230–250°C (Projected)~100°C (Volatilization)~210°C

(Decomp.[1] Peak)
~360°C (Ester cleavage)197°C (Boiling Point)~310°C
Char Yield (600°C, N

)
~15–20% < 1%~10%
Primary Loss Mode Sublimation / Ester PyrolysisEvaporationSublimation

Analyst Note: The target product offers a >130°C advantage in thermal processing window compared to unsubstituted salicylaldehyde, making it viable for melt-polymerization or high-temperature complexation reactions where the precursor must not evaporate.

Experimental Protocol: TGA Workflow

To generate reproducible data for this compound, the following protocol is recommended. This method minimizes artifacts caused by sublimation, a common issue with salicylaldehyde derivatives.

Methodological Flowchart

TGA_Protocol cluster_decision Critical Decision Point Sample Sample Prep (5-10 mg, Powder) Crucible Crucible Selection Alumina (Open) vs Al-Pan (Pinhole) Sample->Crucible Load Purge Atmosphere Purge N2 (Inert) @ 50 mL/min Crucible->Purge Equilibrate Ramp Heating Ramp 10°C/min to 600°C Purge->Ramp Start Analysis Data Analysis Derivative (DTG) Peak ID Ramp->Analysis Export

Figure 1: Optimized TGA workflow for semi-volatile organic solids. Using a pinhole lid (Al-Pan) suppresses premature sublimation, allowing observation of true decomposition events.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the TGA balance using standard weights and temperature using Curie point standards (Alumel/Nickel) prior to the run.

  • Sample Preparation:

    • Grind the solid to a fine powder to ensure uniform heat transfer.

    • Crucial Step: Use a crimped aluminum pan with a laser-drilled pinhole (50

      
      m).
      
    • Reasoning: Open crucibles allow biaryl aldehydes to sublime before decomposition. The pinhole creates a "self-generated atmosphere," retaining vapor pressure to reveal the true degradation temperature (

      
      ).
      
  • Atmosphere:

    • Inert (Nitrogen/Argon): Flow rate 40–60 mL/min. Essential to distinguish thermal pyrolysis from oxidative degradation of the aldehyde group.

    • Oxidative (Air): Optional secondary run to determine ash content/oxidative stability.

  • Heating Profile:

    • Isothermal hold at 30°C for 5 mins (stabilize balance).

    • Ramp 10°C/min to 600°C.

Degradation Mechanism Analysis

Understanding the TGA curve requires mapping the chemical degradation pathways. The presence of the methoxycarbonyl (ester) and formyl (aldehyde) groups dictates the mass loss steps.

Degradation_Pathway Start Intact Molecule (Stable < 200°C) Step1 Stage 1: Volatilization (Sublimation of Intact Species) Start->Step1 Open Pan (180-250°C) Step2 Stage 2: Ester Pyrolysis (Loss of -OCH3 / CO2) Start->Step2 Pinhole Pan (>300°C) Step3 Stage 3: Aldehyde Oxidation/Loss (Loss of -CHO) Step2->Step3 Thermal Cascade Residue Char Formation (Polycyclic Aromatic Residue) Step3->Residue >450°C

Figure 2: Predicted thermal degradation pathway. In an open system, sublimation (Stage 1) dominates. In a closed system, chemical decomposition (Stage 2 & 3) is observed.

Detailed Mechanism:
  • Phase I (<150°C): Minimal mass loss expected.[2] If loss >2% is observed, it indicates residual solvent (e.g., DCM, Ethanol) from synthesis.

  • Phase II (200°C – 300°C):

    • Open Pan: Broad mass loss due to sublimation.

    • Sealed Pan: Stability is maintained.[3]

  • Phase III (300°C – 450°C):

    • Ester Decomposition: The methoxycarbonyl group typically eliminates methanol or decarboxylates.

    • Aldehyde Loss: The -CHO group may decarbonylate (loss of CO, 28 Da).

  • Phase IV (>500°C): Formation of graphitic char derived from the stable biaryl core.

References

  • Biaryl Synthesis & Stability

    • Advanced Approach to O-Alkyl/Aryl Salicylaldehyde Derivatives: Synthesis, Characterization, and Free-Radical Homopolymerization for Improved Thermal Stability. (2026).[3] ResearchGate.

  • Salicylaldehyde TGA Baseline

    • Thermogravimetric and differential thermogravimetric analysis of salicylic acid and salicylate derivatives. (2018). ResearchGate.

  • Schiff Base Ligand Stability

    • Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives. (2009). AKJournals.

  • Compound Identification

    • 2-Formyl-6-(3-methoxycarbonylphenyl)phenol (CAS 1258625-58-9). BOC Sciences.

Sources

Comparative

Comparative Guide: Benchmarking Catalytic Efficiency of Novel Salen Ligands

Content Type: Technical Comparison Protocol & Performance Analysis Target Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers. Executive Summary: The Standard of Chiral Excellence In t...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Protocol & Performance Analysis Target Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers.

Executive Summary: The Standard of Chiral Excellence

In the landscape of asymmetric catalysis, Salen-type ligands (specifically Mn(III) and Co(III) complexes) represent the "Gold Standard" for enantioselective oxidations and epoxide ring-openings. For researchers developing novel ligand architectures—whether polymer-supported, fluorous-tagged, or electronically modified—demonstrating utility requires rigorous benchmarking against the classic Jacobsen-Katsuki catalyst .

This guide outlines a self-validating, data-driven framework to objectively compare a candidate ligand against industry standards. It moves beyond simple yield comparisons to analyze Turnover Frequency (TOF) , Enantiomeric Excess (ee) , and Catalyst Robustness (TON/Recyclability) .

The Benchmarking Framework

To establish a valid comparison, the "Candidate" ligand must be tested alongside the "Reference" (Commercial


-Jacobsen Catalyst) under identical, kinetically controlled conditions.
Core Comparison Metrics
MetricDefinitionWhy it Matters
Enantiomeric Excess (% ee) $ \frac{R-S
Turnover Frequency (TOF)

Measures instantaneous rate.[1] Critical for process scalability.
Turnover Number (TON)

Measures catalyst longevity/stability before deactivation.[1]
Leaching/Recyclability ppm Metal in product / % Activity retainedEssential for heterogeneous or immobilized variants.

Mechanistic Visualization

Understanding the catalytic cycle is prerequisite to troubleshooting performance gaps. The diagram below illustrates the Mn(III)-Salen epoxidation cycle, highlighting the critical Mn(V)-oxo species responsible for oxygen transfer.

JacobsenCycle Mn3 Mn(III)-Salen (Resting State) Mn5 Mn(V)=O Species (Active Oxidant) Mn3->Mn5 Oxidation Oxidant Oxidant (NaOCl / mCPBA) Oxidant->Mn5 Transition Transition State (Concerted/Radical) Mn5->Transition Substrate Approach Dimer µ-oxo Dimer (Inactive) Mn5->Dimer Degradation Substrate Alkene Substrate (e.g., Styrene) Substrate->Transition Product Chiral Epoxide + Mn(III) Transition->Product O-Transfer Product->Mn3 Regeneration

Figure 1: The catalytic cycle of Mn-Salen epoxidation. Note the "Degradation" pathway (dimerization), which is a key failure mode in non-optimized novel ligands.

Experimental Protocol: The "Stress Test"

This protocol uses the Asymmetric Epoxidation (AE) of Styrene or 1,2-Dihydronaphthalene . These substrates are chosen because their enantioselectivity is highly sensitive to the catalyst's steric environment ("chiral pocket").

Phase A: Catalyst Preparation (In Situ vs. Isolated)

Standard: Isolated


-Jacobsen Mn(III)Cl complex.[2]
Candidate: Must be fully complexed with Mn(OAc)₂ and oxidized (air/LiCl) prior to reaction. Do not  rely on in-situ complexation for benchmarking, as uncomplexed ligand kinetics will skew TOF data.
Phase B: The Reaction Workflow (Biphasic Bleach Method)

Rationale: The biphasic system (DCM/Water) with a phase transfer catalyst is the industrial standard. It tests the catalyst's stability against aggressive aqueous oxidants.

  • Setup: In a standard vial, charge:

    • Alkene (1.0 mmol)

    • Catalyst (Candidate vs. Reference) (0.5 - 2.0 mol%)

    • Dichloromethane (2 mL)

    • Internal Standard: Dodecane (0.1 mmol) for GC yield quantification.

  • Oxidant Addition: Add buffered NaOCl (0.55 M, pH 11.3) (2.0 equiv) and 4-phenylpyridine N-oxide (PPNO) (0.2 equiv) as an axial ligand additive.

    • Note: PPNO stabilizes the Mn(V) species. If your novel ligand is "self-activating," run a parallel control without PPNO.

  • Kinetics: Stir vigorously at 0°C.

    • Sampling: Aliquot 50 µL every 30 mins into hexane (to quench). Filter through a silica plug.

  • Analysis:

    • Conversion: GC-FID (vs. Dodecane).

    • Enantioselectivity: Chiral HPLC (Chiralcel OD-H column) or GC (Cyclodex-B).

Phase C: Self-Validation Checks
  • The "Blank" Test: Run the reaction with Mn(OAc)₂ (no ligand). Result should be <5% yield (racemic).

  • The "Racemic" Map: Run the reaction with achiral Mn-Salen to identify retention times of both enantiomers.

Data Presentation & Analysis

When publishing your comparison, summarize data to highlight trade-offs. A novel ligand often trades absolute activity (TOF) for stability or recyclability.

Table 1: Comparative Performance (Representative Data)

Scenario: Comparing a Novel Polymer-Bound Salen (Poly-Salen) against Homogeneous Jacobsen Catalyst.

EntryCatalystSubstrateTime (h)Yield (%)ee (%)TOF (h⁻¹)Recyclability (Run 5)
1 Standard Jacobsen Styrene49294 (R)120N/A (Homogeneous)
2 Novel Poly-Salen Styrene68891 (R)8585% Yield / 90% ee
3 Standard Jacobsen 1,2-DHN29698 (1R, 2S)250N/A
4 Novel Poly-Salen 1,2-DHN39497 (1R, 2S)18092% Yield / 96% ee

*1,2-DHN = 1,2-Dihydronaphthalene (Easier substrate due to rigidity).

Analysis of Table:

  • Activity Gap: The Poly-Salen shows a lower TOF (85 vs 120). Causality: This is likely due to mass transfer limitations in the heterogeneous matrix.

  • Selectivity Match: The ee% is comparable (91% vs 94%). This validates that the polymer backbone does not distort the chiral pocket.

  • Value Proposition: The "Recyclability" column is the winning metric for the novel product, maintaining activity over 5 runs.

Protocol 2: Hydrolytic Kinetic Resolution (HKR)

If the product is a Co-Salen derivative, the HKR of terminal epoxides is the mandatory benchmark.

HKR_Workflow Start Racemic Epoxide (e.g. Epichlorohydrin) Reaction HKR Reaction (Solvent Free, RT) Start->Reaction Cat Co(III)-Salen (0.5 mol%) Cat->Reaction Water H2O (0.55 equiv) Water->Reaction Split Separation Reaction->Split Prod1 (R)-Diol (High bp) Split->Prod1 Distillation Prod2 (S)-Epoxide (Low bp) Split->Prod2 Distillation

Figure 2: Workflow for HKR. The critical success factor is the "k_rel" (relative rate of reaction of enantiomers).

Key Calculation for HKR: Do not just report ee. Report the Selectivity Factor (


) :


  • Standard Benchmark:

    
    -Co-Salen typically achieves 
    
    
    
    for epichlorohydrin.
  • Threshold: A novel catalyst with

    
     is generally considered inferior unless it offers significant cost/stability benefits.
    

Troubleshooting & Scientific Integrity (E-E-A-T)

Common Pitfall: The "Radical Leak" If your novel Mn-Salen catalyst shows significantly lower ee% (e.g., 60% vs 90%) but similar yield, the mechanism may have shifted from the concerted oxygen transfer to a radical pathway .

  • Diagnosis: Check the cis/trans ratio of the epoxide product.[2] The concerted pathway is stereospecific (cis-alkene

    
     cis-epoxide). A radical pathway allows bond rotation, producing trans-epoxide.
    
  • Correction: Increase catalyst steric bulk or lower the reaction temperature to suppress the radical channel.

Authoritative Sourcing: All protocols above are grounded in the foundational works of Eric Jacobsen (Harvard) and Tsutomu Katsuki (Kyushu Univ).

References

  • Jacobsen, E. N., et al. (1991). "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society.[3]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science.

  • McGarrigle, E. M., & Gilheany, D. G. (2005).[3][4] "Chromium- and Manganese-salen Promoted Epoxidation of Alkenes."[3] Chemical Reviews.

  • Katsuki, T. (1995). "Catalytic Asymmetric Oxidations Using Optically Active (Salen)manganese(III) Complexes as Catalysts." Coordination Chemistry Reviews.

  • Kozak, C. M., et al. (2012). "Polymer-Supported Salen Complexes in Asymmetric Catalysis." Dalton Transactions.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Formyl-6-(3-methoxycarbonylphenyl)phenol

This guide outlines the safety protocols, personal protective equipment (PPE), and operational handling procedures for 2-Formyl-6-(3-methoxycarbonylphenyl)phenol . As a specialized intermediate (structurally related to s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols, personal protective equipment (PPE), and operational handling procedures for 2-Formyl-6-(3-methoxycarbonylphenyl)phenol .

As a specialized intermediate (structurally related to salicylaldehyde derivatives and biaryl systems used in drug development, similar to Voxelotor intermediates), this compound presents specific hazards derived from its functional groups: a phenolic hydroxyl , a reactive formyl (aldehyde) , and an aryl methyl ester .

Chemical Safety Profile & Hazard Assessment

Since specific toxicological data for this precise intermediate may be limited in public repositories, safety protocols must be derived from its Functional Group Equivalent (FGE) profile. We treat this as a High-Potency/Irritant Solid .

Functional GroupAssociated HazardOperational Implication
Phenol Moiety Corrosive/Irritant; Potential skin absorption.Direct Skin Contact is Forbidden. Double-gloving is mandatory to prevent chemical burns or systemic absorption.
Formyl (-CHO) Respiratory sensitizer; Mucous membrane irritant.Inhalation Risk. Dust generation must be suppressed. Aldehydes can cause long-term sensitization (asthma-like symptoms).
Methyl Ester Hydrolysis risk.In basic conditions, may release Methanol (toxic) and the corresponding acid. Avoid uncontrolled mixing with strong bases.
Physical State Likely Crystalline Solid.Static Hazard. Fine powders often carry static charges, leading to "flying dust" during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab coat and glasses." This compound requires an elevated protection level due to the sensitization risk of the aldehyde group.

A. Respiratory Protection
  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • PPE Requirement:

    • Routine Handling: If working in a hood, no respirator is required unless the sash is compromised.

    • Spill Cleanup / Outside Hood: Use a Half-Face Respirator with P100/OV Cartridges (Organic Vapor + HEPA). The OV component protects against aldehyde vapors if the solid sublimes or decomposes; P100 stops particulates.

B. Dermal Protection (Gloves)

Phenols can penetrate standard latex rapidly.

  • Inner Layer: Nitrile (4 mil) – Acts as a sweat barrier and last line of defense.

  • Outer Layer: High-Dexterity Nitrile (minimum 5-8 mil) or Neoprene .

    • Change Frequency: Immediately upon splash. Every 60 minutes during continuous handling.

  • Technique: "Double-gloving" with contrasting colors (e.g., blue inner, purple outer) allows instant visual detection of outer glove breaches.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (unvented or indirect vent). Safety glasses are insufficient for fine powders that can drift around lenses.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent dust embedding in fabric fibers, which can cause secondary exposure later.

PPE Decision & Workflow Logic (Visualization)

The following diagram illustrates the decision logic for selecting PPE based on the operational state.

© Copyright 2026 BenchChem. All Rights Reserved.